molecular formula C30H29N3O3 B8106688 NCGC00229600

NCGC00229600

Numéro de catalogue: B8106688
Poids moléculaire: 479.6 g/mol
Clé InChI: ODFGSMOTQLYMHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(3-pyridinylmethyl)-1,2-dihydroquinazolin-4-one is a member of quinazolines.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O3/c1-20-8-6-9-21(2)28(20)36-19-24-16-23(13-14-27(24)35-3)29-32-26-12-5-4-11-25(26)30(34)33(29)18-22-10-7-15-31-17-22/h4-17,29,32H,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFGSMOTQLYMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CN=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of NCGC00229600

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mechanism of action of NCGC00229600, a small molecule inhibitor of the Thyrotropin Receptor. The information is compiled from peer-reviewed scientific literature to support research and development efforts in endocrinology and autoimmune diseases.

Core Mechanism of Action

This compound is an allosteric inverse agonist of the thyrotropin receptor (TSHR).[1] Unlike the endogenous ligand, thyroid-stimulating hormone (TSH), which binds to the orthosteric site, this compound binds to an allosteric site within the transmembrane domain of the TSHR. This binding not only blocks the receptor's activation by TSH and thyroid-stimulating antibodies (TSAbs) but also reduces the basal, constitutive activity of the receptor.[1][2] This dual action makes it a potent inhibitor of TSHR-mediated signaling pathways implicated in Graves' disease and Graves' ophthalmopathy.[3][4]

The primary signaling pathway inhibited by this compound is the G-protein coupled, adenylyl cyclase-dependent cascade that leads to the production of cyclic adenosine monophosphate (cAMP). By preventing the conformational changes required for G-protein coupling and subsequent adenylyl cyclase activation, this compound effectively dampens the intracellular signaling that drives the pathophysiology of TSHR-mediated autoimmune disorders.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro models. The following table summarizes the key quantitative data available:

ParameterCell TypeAssayValueReference
IC50 Orbital FibroblastsHyaluronan Production830 nM
Inhibition Primary Human ThyrocytescAMP Production (stimulated by Graves' disease patient sera)39 ± 2.6%
Inhibition Primary Human ThyrocytesThyroperoxidase mRNA upregulation (stimulated by Graves' disease patient sera)65 ± 2.0%

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

TSHR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TSH TSH / TSAb TSHR TSHR TSH->TSHR Activates Gs Gs-protein TSHR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to NCGC This compound NCGC->TSHR Inhibits (Allosteric Inverse Agonist) Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Thyroperoxidase) CREB->Gene Promotes Response Cellular Response (e.g., Hyaluronan Production) Gene->Response

Caption: TSHR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture TSHR-expressing cells (e.g., HEK293-TSHR, Primary Thyrocytes) Plate Plate cells in multi-well plates Culture->Plate Add_NCGC Add varying concentrations of this compound Plate->Add_NCGC Add_Stimulant Add TSH or TSAb (e.g., Graves' disease serum) Add_NCGC->Add_Stimulant Incubate Incubate for a defined period Add_Stimulant->Incubate Lyse Lyse cells (for cAMP and mRNA analysis) Incubate->Lyse HA_Assay Measure Hyaluronan in supernatant (e.g., ELISA) Incubate->HA_Assay cAMP_Assay Measure intracellular cAMP (e.g., ELISA, HTRF) Lyse->cAMP_Assay qPCR Measure Thyroperoxidase mRNA (Quantitative PCR) Lyse->qPCR Analyze Analyze data to determine IC50 or % inhibition cAMP_Assay->Analyze qPCR->Analyze HA_Assay->Analyze

Caption: General experimental workflow for evaluating this compound activity.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are synthesized from established methodologies in the field.

Intracellular cAMP Measurement Assay

This protocol describes the measurement of intracellular cAMP levels in response to TSHR activation and its inhibition by this compound.

a. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human TSHR (HEK293-TSHR) or primary human thyrocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 50,000 cells/well and allowed to adhere overnight.

b. Assay Procedure:

  • The culture medium is removed, and the cells are washed with Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES (pH 7.4).

  • Cells are then incubated in HBSS/HEPES containing a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), for 30 minutes at 37°C to prevent cAMP degradation.

  • This compound is added to the wells at various concentrations, followed by a stimulating agent such as bovine TSH (bTSH) or serum from a patient with Graves' disease.

  • The plates are incubated for 60 minutes at 37°C.

c. cAMP Quantification:

  • Following incubation, the medium is aspirated, and the cells are lysed using the lysis buffer provided with a commercial cAMP assay kit (e.g., a competitive immunoassay with a chemiluminescent or fluorescent readout).

  • The intracellular cAMP concentration in the cell lysates is determined according to the manufacturer's instructions.

  • Data is normalized to the response of the stimulant alone to calculate the percentage of inhibition for each concentration of this compound.

Thyroperoxidase (TPO) mRNA Expression Analysis by Quantitative RT-PCR

This protocol details the measurement of TPO mRNA levels, a downstream marker of TSHR activation.

a. Cell Treatment and RNA Extraction:

  • Primary human thyrocytes are cultured and treated with this compound and a stimulant (TSH or Graves' disease serum) as described in the cAMP assay protocol.

  • Following treatment, total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's protocol.

  • The concentration and purity of the extracted RNA are determined by spectrophotometry.

b. Reverse Transcription:

  • First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

c. Quantitative PCR (qPCR):

  • qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.

  • The reaction mixture typically contains cDNA template, forward and reverse primers for human TPO, and a SYBR Green master mix.

  • A housekeeping gene, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), is amplified in parallel to normalize the TPO expression data.

  • The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

d. Data Analysis:

  • The relative expression of TPO mRNA is calculated using the comparative Ct (ΔΔCt) method.

  • The expression levels are normalized to the housekeeping gene and expressed as a fold change relative to the untreated control.

  • The percentage of inhibition of TPO mRNA upregulation by this compound is then calculated.

References

An In-depth Technical Guide to NCGC00229600: A Novel Allosteric Inverse Agonist of the Thyrotropin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00229600 is a potent and selective small-molecule allosteric inverse agonist of the thyrotropin receptor (TSHR). This document provides a comprehensive overview of its structure, physicochemical properties, and biological activity. Detailed experimental protocols for key assays and a visualization of its mechanism of action are included to facilitate further research and development. This compound represents a valuable tool for studying TSHR signaling and holds therapeutic potential for conditions such as Graves' disease.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its key structural and physicochemical properties are summarized in the table below.

PropertyValue
IUPAC Name 2-(4-((2,6-dimethylphenoxy)methyl)-3-methoxyphenyl)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one
Molecular Formula C30H29N3O3
Molecular Weight 479.57 g/mol
CAS Number 1338824-20-6
SMILES O=C1N(CC2=CC=CN=C2)C(C3=CC=C(OC)C(COC4=C(C)C=CC=C4C)=C3)NC5=C1C=CC=C5
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability.

Biological Activity

This compound acts as an allosteric inverse agonist of the TSHR. This means it binds to a site on the receptor distinct from the orthosteric binding site for thyrotropin (TSH) and reduces the basal, constitutive activity of the receptor. Furthermore, it non-competitively inhibits TSH-mediated and thyroid-stimulating antibody (TSAb)-mediated activation of the TSHR.[1]

The primary downstream effect of TSHR activation is the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This compound effectively inhibits this signaling pathway.

ParameterValueSpeciesAssay SystemReference
IC50 (TSH-stimulated cAMP production) ~1 µM (est.)HumanHEK-EM293 cells overexpressing TSHR[1]
Inhibition of basal cAMP production DemonstratedHumanHEK-EM293 cells overexpressing TSHR[1]
Inhibition of TSAb-stimulated cAMP DemonstratedHumanPrimary human thyrocytes[1]
Inhibition of Thyroperoxidase mRNA DemonstratedHumanPrimary human thyrocytes[1]

Mechanism of Action: TSHR Signaling and Inhibition by this compound

The following diagram illustrates the canonical TSH receptor signaling pathway and the point of intervention for this compound.

TSHR_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TSH TSH / TSAb TSHR TSH Receptor (TSHR) TSH->TSHR Binds G_protein Gs Protein TSHR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Thyroperoxidase) CREB->Gene_Expression Promotes This compound This compound This compound->TSHR Allosteric Inverse Agonism

Caption: TSHR signaling pathway and allosteric inhibition by this compound.

Experimental Protocols

cAMP Production Assay in HEK-EM293 Cells

This protocol details the measurement of intracellular cAMP levels in a human embryonic kidney (HEK-293) cell line stably overexpressing the human TSHR.

Materials:

  • HEK-EM293-TSHR cells

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418)

  • Phosphate-buffered saline (PBS)

  • Bovine TSH (bTSH)

  • This compound

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

  • 384-well white opaque microplates

Procedure:

  • Cell Culture: Culture HEK-EM293-TSHR cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells and seed into 384-well plates at a density of 2,000-5,000 cells per well in 5 µL of assay buffer. Incubate for 18-24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 2.5 µL of the compound dilutions to the appropriate wells. For control wells, add assay buffer alone.

  • TSH Stimulation: Prepare a solution of bTSH in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). Add 2.5 µL of the bTSH solution to all wells except for the basal control wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: Calculate the percentage of inhibition of the TSH-stimulated cAMP response for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.

cAMP_Assay_Workflow Start Start Cell_Culture Culture HEK-EM293-TSHR cells Start->Cell_Culture Cell_Seeding Seed cells into 384-well plates Cell_Culture->Cell_Seeding Compound_Addition Add this compound dilutions Cell_Seeding->Compound_Addition TSH_Stimulation Add bovine TSH Compound_Addition->TSH_Stimulation Incubation Incubate at room temperature TSH_Stimulation->Incubation cAMP_Detection Add cAMP detection reagents Incubation->cAMP_Detection Data_Acquisition Read plate (TR-FRET) cAMP_Detection->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cAMP production assay.

Quantitative Real-Time PCR (qRT-PCR) for Thyroperoxidase mRNA

This protocol describes the measurement of thyroid peroxidase (TPO) mRNA levels in primary human thyrocytes.

Materials:

  • Primary human thyrocytes

  • Thyrocyte growth medium

  • This compound

  • Thyroid-stimulating antibodies (TSAb) from Graves' disease patient serum or recombinant TSAb

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for human TPO and a reference gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • Cell Culture and Treatment: Culture primary human thyrocytes in appropriate media. Treat cells with this compound for a specified period, followed by stimulation with TSAb.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Set up the qRT-PCR reactions using a qPCR master mix, cDNA template, and primers for TPO and the reference gene.

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Determine the cycle threshold (Ct) values for TPO and the reference gene. Calculate the relative expression of TPO mRNA using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to the untreated control.

qRTPCR_Workflow Start Start Cell_Treatment Treat primary thyrocytes with This compound and TSAb Start->Cell_Treatment RNA_Extraction Extract total RNA Cell_Treatment->RNA_Extraction Reverse_Transcription Synthesize cDNA RNA_Extraction->Reverse_Transcription qRT_PCR Perform quantitative RT-PCR for TPO and reference gene Reverse_Transcription->qRT_PCR Data_Analysis Analyze data using ΔΔCt method qRT_PCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for qRT-PCR analysis of TPO mRNA expression.

Conclusion

This compound is a well-characterized allosteric inverse agonist of the TSHR. Its ability to inhibit both basal and stimulated TSHR activity makes it a valuable pharmacological tool for dissecting TSHR signaling in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of TSHR modulation. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

NCGC00229600: A Small Molecule Antagonist for Investigating Graves' Disease Pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating antibodies (TSAbs) that bind to and activate the thyrotropin receptor (TSHR), leading to hyperthyroidism. Understanding the molecular mechanisms of TSHR activation and inhibition is crucial for the development of novel therapeutics. NCGC00229600 is a small molecule, allosteric inverse agonist of the TSHR that has emerged as a valuable tool for studying Graves' disease pathogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

This compound acts as an allosteric inverse agonist of the TSHR. This means it binds to a site on the receptor distinct from the orthosteric site where thyroid-stimulating hormone (TSH) and TSAbs bind. By binding to this allosteric site, this compound not only blocks the signaling induced by agonists like TSH and TSAbs but also reduces the basal, constitutive activity of the receptor. This dual action makes it a potent inhibitor of TSHR-mediated signaling cascades central to Graves' disease.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on TSHR activation. While specific IC50 values for this compound are not consistently reported in the public literature, the available data on percentage inhibition are presented below.

Table 1: Inhibition of cAMP Production in a Model Cell System (HEK-EM293 cells overexpressing human TSHR)

StimulusConcentration of this compoundAverage Inhibition of cAMP Production (%)Reference
Graves' Disease Patient Sera (n=30)Not Specified39 ± 2.6[1]

Table 2: Inhibition of TSHR-Mediated Gene Expression in Primary Human Thyrocytes

StimulusConcentration of this compoundAverage Inhibition of Thyroperoxidase mRNA Upregulation (%)Reference
Basal and Graves' Disease Patient SeraNot Specified65 ± 2.0[1]

Table 3: Inhibition of cAMP Production in Graves' Orbital Fibroblasts (GOFs)

StimulusCell TypeEffect of this compoundReference
TSHUndifferentiated FIBs and ADIPsReduced cAMP production[2]
M22 (TSHR-stimulating antibody)Undifferentiated FIBs and ADIPsReduced cAMP production[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on published studies and standard laboratory practices.

Cell Culture and Differentiation of Graves' Orbital Fibroblasts (GOFs)
  • Cell Source: Primary GOFs obtained from patients with Graves' ophthalmopathy.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Adipocyte Differentiation: To induce differentiation into adipocytes (ADIPs), confluent GOFs are treated with a differentiation cocktail (e.g., DMEM/F12 medium containing 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 10 µg/mL insulin, and 1 µM rosiglitazone) for 3 days, followed by maintenance in a medium containing insulin for an additional 3-5 days. Differentiation can be monitored by observing lipid droplet formation and measuring adiponectin mRNA levels.

In Vitro Inhibition of cAMP Production
  • Cell Plating: Seed HEK-EM293 cells stably overexpressing human TSHR, primary human thyrocytes, or GOFs (both undifferentiated fibroblasts and differentiated adipocytes) in 24- or 48-well plates and allow them to adhere overnight.

  • Starvation (Optional but Recommended): For assays involving stimulation, serum-starve the cells for 4-6 hours in a serum-free medium prior to the experiment to reduce basal signaling.

  • Pre-incubation with this compound: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically ≤0.1%) to the cells and incubate for 30-60 minutes at 37°C.

  • Stimulation: Add the stimulus of interest:

    • Bovine TSH (e.g., 1 mU/mL)

    • M22 monoclonal antibody (a known TSHR-stimulating antibody)

    • Sera from patients with Graves' disease (typically diluted 1:10 or 1:20)

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement:

    • Aspirate the medium.

    • Lyse the cells using a lysis buffer provided with a cAMP assay kit.

    • Measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) based assay, following the manufacturer's instructions.

    • Generate a standard curve using known concentrations of cAMP to quantify the amount of cAMP in the cell lysates.

Measurement of Thyroperoxidase (TPO) mRNA Levels by Quantitative RT-PCR
  • Cell Treatment: Culture primary human thyrocytes in 6-well plates. Treat the cells with this compound for 30-60 minutes before stimulating with Graves' disease patient sera for 24 hours.

  • RNA Extraction:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture dish using a lysis reagent (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (cDNA Synthesis):

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for human TPO and a reference gene (e.g., GAPDH or ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).

    • Perform qPCR using a real-time PCR detection system.

    • Cycling conditions (example):

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • Analyze the data using the ΔΔCt method to determine the relative fold change in TPO mRNA expression, normalized to the reference gene.

Mandatory Visualizations

Signaling Pathway of TSHR Activation and Inhibition by this compound

TSHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TSH TSH / Graves' Autoantibodies TSHR TSH Receptor (TSHR) TSH->TSHR Activates NCGC This compound NCGC->TSHR Inhibits (Allosteric) Gs Gs Protein TSHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates TPO_Gene Thyroperoxidase Gene CREB->TPO_Gene Upregulates Transcription

Caption: TSHR signaling cascade and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., GOFs, HEK-hTSHR) Differentiation 2. Differentiation (optional) (e.g., GOFs to Adipocytes) Cell_Culture->Differentiation Preincubation 3. Pre-incubation with this compound Cell_Culture->Preincubation Differentiation->Preincubation Stimulation 4. Stimulation (TSH, M22, or GD Sera) Preincubation->Stimulation cAMP_Assay 5a. cAMP Assay Stimulation->cAMP_Assay qRT_PCR 5b. qRT-PCR for TPO mRNA Stimulation->qRT_PCR

Caption: Workflow for evaluating this compound's inhibitory effects.

Conclusion

This compound is a potent and specific tool for probing the pathogenesis of Graves' disease. Its ability to inhibit TSHR activation by both the natural ligand and pathogenic autoantibodies makes it invaluable for in vitro studies aimed at dissecting the signaling pathways involved in this complex autoimmune disorder. The data and protocols presented in this guide are intended to facilitate the use of this compound by researchers in the field, ultimately contributing to a deeper understanding of Graves' disease and the development of novel therapeutic strategies. Further studies are warranted to determine the precise IC50 values of this compound against various stimuli to provide a more complete quantitative profile of this important research compound.

References

An In-depth Technical Guide on the Role of NCGC00229600 in Thyroid-Stimulating Antibody Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graves' disease, an autoimmune disorder characterized by hyperthyroidism, is primarily driven by the production of thyroid-stimulating antibodies (TSAbs) that aberrantly activate the thyroid-stimulating hormone receptor (TSHR). This document provides a comprehensive technical overview of the small molecule NCGC00229600, an allosteric inverse agonist of the TSHR, and its role in the inhibition of thyroid-stimulating antibodies. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, immunology, and drug development who are focused on novel therapeutic strategies for Graves' disease.

Introduction

The thyroid-stimulating hormone receptor (TSHR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating thyroid gland function. In Graves' disease, autoantibodies, known as thyroid-stimulating antibodies (TSAbs), mimic the action of thyroid-stimulating hormone (TSH), leading to constitutive activation of the TSHR and subsequent overproduction of thyroid hormones. Current treatments for Graves' disease often have significant side effects, highlighting the need for more targeted therapies. This compound has emerged as a promising small-molecule antagonist of the TSHR, offering a potential new avenue for the treatment of Graves' disease. This technical guide will provide an in-depth analysis of the scientific data and methodologies related to the inhibitory action of this compound on TSAbs.

Mechanism of Action of this compound

This compound functions as an allosteric inverse agonist of the TSHR.[1][2][3] This means that it binds to a site on the receptor that is distinct from the binding site of TSH and TSAbs.[1] Its binding does not directly compete with these endogenous and pathological ligands. Instead, it induces a conformational change in the receptor that leads to a decrease in its basal (constitutive) activity and antagonizes the activation induced by both TSH and TSAbs.[1] The inhibition of TSH signaling by this compound has been shown to be competitive, a characteristic of allosteric modulators that affect the agonist's affinity or efficacy.

Quantitative Data on the Inhibitory Effects of this compound

The inhibitory activity of this compound has been quantified in various in vitro systems. The following tables summarize the key findings.

ParameterCell SystemStimulusInhibitionReference
cAMP Production HEK-EM293 cells stably overexpressing human TSHRSera from 30 Graves' disease patients39% ± 2.6%
Graves' orbital fibroblastsM22 (monoclonal TSAb)66% (in 7 out of 7 strains studied)
Thyroperoxidase (TPO) mRNA Levels Primary cultures of human thyrocytesBasal and Graves' disease patient sera65% ± 2.0%

Table 1: Inhibitory Effects of this compound on Thyroid-Stimulating Antibody-Mediated Signaling

While a specific IC50 value for this compound has not been definitively reported in the reviewed literature, a similar small-molecule TSHR antagonist, CBE-52, demonstrated an IC50 of 4.2 µM in a model cell system.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

4.1.1. HEK-EM293 Cells Stably Overexpressing Human TSHR

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are detached using a suitable dissociation reagent (e.g., Trypsin-EDTA) and re-plated at a lower density.

4.1.2. Primary Human Thyrocyte Culture

  • Tissue Source: Normal human thyroid tissue obtained from surgical specimens.

  • Isolation:

    • Mince the thyroid tissue into small pieces.

    • Digest the minced tissue with collagenase type IV in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with gentle agitation to obtain a single-cell suspension.

    • Centrifuge the cell suspension to pellet the cells and remove the collagenase solution.

    • Resuspend the cells in culture medium.

  • Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Culture Conditions: Cells are plated on tissue culture-treated dishes and maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.

Cyclic AMP (cAMP) Assay

This protocol is a general guideline and can be adapted for different assay formats (e.g., 96-well, 384-well).

  • Cell Seeding: Seed HEK-EM293-TSHR cells or primary human thyrocytes into the appropriate microplate and allow them to adhere and grow to a suitable confluency.

  • Starvation (optional): For some experiments, cells may be serum-starved for a few hours prior to the assay to reduce basal signaling.

  • Pre-incubation with this compound: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stimulation: Add the stimulus (e.g., TSH, patient sera containing TSAbs, or a specific monoclonal TSAb like M22) to the wells. Include appropriate controls (e.g., vehicle control, stimulus alone).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit. Measure the intracellular cAMP levels according to the manufacturer's instructions. Common detection methods include competitive enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET), or chemiluminescence.

  • Data Analysis: Calculate the percentage of inhibition of cAMP production by this compound compared to the stimulus-only control.

Thyroperoxidase (TPO) mRNA Quantification by RT-qPCR
  • Cell Treatment: Culture primary human thyrocytes as described in section 4.1.2. Treat the cells with this compound and/or the desired stimulus (e.g., Graves' disease patient sera) for the desired duration (e.g., 24-48 hours).

  • RNA Isolation: Isolate total RNA from the treated cells using a suitable RNA purification kit according to the manufacturer's protocol. Assess the quality and quantity of the isolated RNA.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers specific for the human TPO gene, and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe).

    • Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the TPO gene and the housekeeping gene in each sample.

    • Calculate the relative expression of TPO mRNA using a suitable method, such as the ΔΔCt method, after normalizing to the housekeeping gene.

    • Calculate the percentage of inhibition of TPO mRNA expression by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

TSHR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TSAb Thyroid-Stimulating Antibody (TSAb) TSHR TSH Receptor (TSHR) TSAb->TSHR Activates TSH TSH TSH->TSHR Activates NCGC00229600_ext This compound NCGC00229600_ext->TSHR Allosteric Inverse Agonist G_protein Gs Protein TSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression ↑ Thyroperoxidase Gene Expression CREB->Gene_Expression Promotes

Caption: TSHR signaling pathway and the inhibitory action of this compound.

cAMP_Assay_Workflow start Start seed_cells Seed HEK-TSHR or Primary Thyrocytes start->seed_cells pre_incubate Pre-incubate with This compound seed_cells->pre_incubate stimulate Stimulate with TSAb or TSH pre_incubate->stimulate incubate Incubate for cAMP Production stimulate->incubate lyse_measure Lyse Cells and Measure cAMP incubate->lyse_measure analyze Analyze Data (% Inhibition) lyse_measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for the cAMP assay.

RT_qPCR_Workflow start Start treat_cells Treat Primary Thyrocytes with This compound and Stimulus start->treat_cells isolate_rna Isolate Total RNA treat_cells->isolate_rna rt Reverse Transcription (RNA to cDNA) isolate_rna->rt qpcr Quantitative PCR (TPO and Housekeeping Gene) rt->qpcr analyze Analyze Data (ΔΔCt) (% Inhibition) qpcr->analyze end_node End analyze->end_node

Caption: Experimental workflow for RT-qPCR analysis of TPO mRNA.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Graves' disease. Its mode of action as an allosteric inverse agonist of the TSHR allows for the effective inhibition of thyroid-stimulating antibodies without directly competing for their binding site. The quantitative data and experimental protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other small-molecule TSHR modulators. The detailed methodologies and visual representations of the underlying biological processes are intended to facilitate the design and execution of future studies in this promising area of therapeutic intervention. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these preclinical findings into clinical applications for patients with Graves' disease.

References

Allosteric Modulation of the Thyrotropin Receptor by NCGC00229600: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric modulation of the thyrotropin receptor (TSHR) by the small molecule antagonist, NCGC00229600. This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound, offering valuable insights for researchers in endocrinology and drug development.

Introduction to Thyrotropin Receptor and Allosteric Modulation

The thyrotropin receptor (TSHR) is a G protein-coupled receptor (GPCR) central to the regulation of thyroid gland function.[1][2] Activation of the TSHR by its endogenous ligand, thyroid-stimulating hormone (TSH), primarily initiates signaling through the Gαs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).[1][2] Dysregulation of TSHR signaling is implicated in various thyroid disorders, including Graves' disease, an autoimmune condition where stimulating autoantibodies continuously activate the receptor.[3]

Allosteric modulators offer a sophisticated approach to regulating receptor activity by binding to a site distinct from the orthosteric site where the endogenous ligand binds. This compound has been identified as a small-molecule allosteric inverse agonist of the TSHR. This means it not only antagonizes the effects of agonists like TSH but also reduces the basal, constitutive activity of the receptor. Its allosteric nature is evidenced by its ability to inhibit TSH-stimulated signaling without competing for the TSH binding site.

Quantitative Efficacy of this compound

The inhibitory effects of this compound on TSHR signaling have been quantified in various in vitro models. The following tables summarize the key findings from studies characterizing the potency and efficacy of this allosteric modulator.

Table 1: Inhibition of TSH-Stimulated cAMP Production in HEK-EM293 Cells

ParameterValueCell LineNotesReference
IC503.1 µMHEK-EM293 cells stably overexpressing human TSHRRepresents the concentration of this compound that inhibits 50% of the maximal TSH-stimulated cAMP production.

Table 2: Inhibition of Graves' Disease Sera-Stimulated cAMP Production

CompoundConcentrationPercent Inhibition (mean ± SEM)Cell LineNotesReference
This compound30 µM39 ± 2.6%HEK-EM293 cells stably overexpressing human TSHRInhibition of cAMP production stimulated by sera from 30 different patients with Graves' disease.

Table 3: Inhibition of Thyroperoxidase (TPO) mRNA Upregulation in Primary Human Thyrocytes

ConditionPercent Inhibition (mean ± SEM)Cell TypeNotesReference
Basal and GD sera up-regulation65 ± 2.0%Primary cultures of human thyrocytesThis compound inhibited both the basal expression and the upregulation of TPO mRNA induced by Graves' disease patient sera.

Signaling Pathways and Mechanism of Action

This compound exerts its inhibitory effects by modulating the conformational state of the TSHR, thereby reducing its signaling capacity. The primary pathway affected is the Gαs-cAMP cascade.

TSHR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TSH TSH TSHR TSHR TSH->TSHR Activates GD_Ab Graves' Disease Antibody GD_Ab->TSHR Activates Gs Gαs TSHR->Gs Activates NCGC This compound NCGC->TSHR Inhibits (Allosteric) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates TPO_mRNA Thyroperoxidase mRNA Upregulation CREB->TPO_mRNA Induces

Caption: TSHR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the allosteric modulation of the TSHR by this compound.

cAMP Production Assay in HEK-EM293 Cells

This assay quantifies the intracellular accumulation of cAMP in response to TSHR activation and its inhibition by this compound.

cAMP_Assay_Workflow node_cell_culture 1. Cell Culture HEK-EM293 cells stably expressing human TSHR are cultured to confluence in 24-well plates. node_preincubation 2. Pre-incubation Cells are pre-incubated with varying concentrations of This compound or vehicle (DMSO) for 30 minutes at 37°C. node_cell_culture->node_preincubation node_stimulation 3. Stimulation Cells are stimulated with a fixed concentration of TSH (e.g., EC80) or Graves' disease patient sera for 1 hour at 37°C. node_preincubation->node_stimulation node_lysis 4. Cell Lysis Cells are lysed to release intracellular cAMP. node_stimulation->node_lysis node_detection 5. cAMP Detection cAMP levels are quantified using a competitive immunoassay (e.g., ELISA). node_lysis->node_detection node_analysis 6. Data Analysis IC50 values are calculated from the concentration-response curves. node_detection->node_analysis

Caption: Workflow for the cAMP production assay.

Detailed Steps:

  • Cell Culture: HEK-EM293 cells stably overexpressing the human TSHR are seeded in 24-well plates and grown to near confluence.

  • Pre-incubation: The growth medium is removed, and cells are washed with Hanks' balanced salt solution (HBSS). Cells are then pre-incubated with various concentrations of this compound (typically in a DMSO vehicle) or vehicle control for 30 minutes at 37°C.

  • Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of bovine TSH (e.g., a concentration that elicits 80% of the maximal response, EC80) or with diluted sera from patients with Graves' disease. The stimulation is carried out for 1 hour at 37°C in the presence of a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Cell Lysis: The stimulation medium is removed, and cells are lysed using a suitable lysis buffer to release the accumulated intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The results are expressed as a percentage of the maximal TSH-stimulated response. Concentration-response curves are generated, and the IC50 value for this compound is calculated using non-linear regression analysis.

Thyroperoxidase (TPO) mRNA Quantification in Primary Human Thyrocytes

This protocol details the measurement of TPO mRNA levels to assess the impact of this compound on a downstream marker of TSHR signaling in a more physiologically relevant cell type.

TPO_mRNA_Workflow node_thyrocyte_culture 1. Thyrocyte Culture Primary human thyrocytes are isolated and cultured. node_treatment 2. Treatment Cells are treated with this compound in the presence or absence of Graves' disease patient sera. node_thyrocyte_culture->node_treatment node_rna_extraction 3. RNA Extraction Total RNA is extracted from the treated thyrocytes. node_treatment->node_rna_extraction node_cdna_synthesis 4. cDNA Synthesis Extracted RNA is reverse transcribed into complementary DNA (cDNA). node_rna_extraction->node_cdna_synthesis node_qrt_pcr 5. qRT-PCR Quantitative real-time PCR is performed to measure TPO mRNA levels, normalized to a housekeeping gene. node_cdna_synthesis->node_qrt_pcr node_data_analysis 6. Data Analysis Relative TPO mRNA expression is calculated and compared between treatment groups. node_qrt_pcr->node_data_analysis

Caption: Workflow for TPO mRNA quantification.

Detailed Steps:

  • Primary Thyrocyte Culture: Human thyroid tissue is obtained and processed to isolate primary thyrocytes. The cells are cultured in a specialized medium.

  • Treatment: Cultured thyrocytes are treated with a specific concentration of this compound (e.g., 30 µM) or vehicle control. For stimulated conditions, Graves' disease patient sera are added to the culture medium. The treatment period is typically 24-48 hours.

  • Total RNA Extraction: After treatment, total RNA is extracted from the thyrocytes using a commercial RNA isolation kit following the manufacturer's protocol. The quality and quantity of the extracted RNA are assessed.

  • Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

  • Quantitative Real-Time PCR (qRT-PCR): The relative expression of TPO mRNA is quantified using qRT-PCR. Specific primers for human TPO and a suitable housekeeping gene (e.g., GAPDH or β-actin) for normalization are used. The PCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a specific probe.

  • Data Analysis: The relative expression of TPO mRNA is calculated using the ΔΔCt method. The expression levels in the this compound-treated groups are compared to the vehicle-treated control group to determine the percentage of inhibition.

Conclusion

This compound is a potent allosteric inverse agonist of the thyrotropin receptor. It effectively inhibits both basal and agonist-stimulated TSHR signaling, including activation by pathogenic autoantibodies present in Graves' disease. The data and protocols presented in this guide provide a comprehensive resource for researchers studying TSHR pharmacology and for those involved in the development of novel therapeutics for thyroid disorders. The allosteric mechanism of this compound offers a promising avenue for the treatment of conditions characterized by TSHR overactivation.

References

In-depth Technical Guide: The Impact of NCGC00229600 on Basal TSHR Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the small molecule NCGC00229600 on the basal activity of the Thyroid-Stimulating Hormone Receptor (TSHR). The TSHR, a G protein-coupled receptor, is a key regulator of thyroid function. Its basal, or constitutive, activity is a critical aspect of its signaling, and modulators of this activity, such as this compound, are of significant interest in the development of novel therapeutics for thyroid disorders.

Executive Summary

This compound is a potent, allosteric inverse agonist of the human TSHR.[1][2] Unlike neutral antagonists that only block agonist-stimulated activity, inverse agonists like this compound can suppress the basal, or ligand-independent, signaling of the receptor.[3] This property makes it a valuable tool for studying TSHR signaling and a potential therapeutic agent for conditions characterized by TSHR overactivity, such as Graves' disease.

This guide will detail the quantitative effects of this compound on basal TSHR-mediated signaling pathways, provide detailed experimental protocols for the key assays used to determine these effects, and present visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data on the Inhibition of Basal TSHR Activity

The inhibitory effect of this compound on the basal activity of the TSHR has been quantified through two primary downstream signaling readouts: cyclic AMP (cAMP) production in a model cell system and the expression of thyroid-specific genes in primary human thyrocytes.

Inhibition of Basal cAMP Production

In a model system utilizing HEK-EM293 cells stably overexpressing the human TSHR, this compound demonstrated a clear dose-dependent inhibition of basal cAMP production.

Cell SystemParameterValueReference
HEK-EM293 cells expressing hTSHRIC50 for basal cAMP inhibition~6 µM (for the related compound ML224)[2]

Note: While the precise IC50 for this compound on basal cAMP activity is not explicitly stated in the primary literature, a closely related analog, ML224, exhibits an IC50 of 6 µM for basal TSHR activity.[2]

Inhibition of Basal Thyroid-Specific Gene Expression

In a more physiologically relevant system of primary cultures of human thyrocytes, this compound was shown to significantly inhibit the basal expression of thyroperoxidase (TPO) mRNA, a key enzyme in thyroid hormone synthesis.

Cell SystemParameterInhibitionConcentrationReference
Primary human thyrocytesBasal Thyroperoxidase (TPO) mRNA levels65% ± 2.0%Not specified

Signaling Pathways and Mechanism of Action

This compound acts as an allosteric inverse agonist. This means it binds to a site on the TSHR that is distinct from the binding site of the endogenous ligand, TSH. This allosteric binding stabilizes the receptor in an inactive conformation, thereby reducing its basal signaling activity. The primary signaling pathway affected by basal TSHR activity is the Gs-adenylyl cyclase-cAMP pathway.

TSHR_Basal_Signaling_and_NCGC00229600_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular TSHR TSHR (Inactive State) TSHR_active TSHR (Basal Active State) TSHR->TSHR_active Spontaneous Activation Gs Gs Protein TSHR_active->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Thyroid-Specific Gene Expression (e.g., TPO) CREB->Gene_Expression Promotes Transcription This compound This compound This compound->TSHR Binds allosterically and stabilizes inactive state

Caption: TSHR Basal Signaling and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in the primary literature.

Cell Culture

HEK-EM293 cells stably expressing human TSHR:

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

Primary cultures of human thyrocytes:

  • Source: Thyroid tissue obtained from patients undergoing thyroidectomy.

  • Isolation: Thyroid follicles are isolated by collagenase digestion.

  • Culture Medium: Coon's modified Ham's F-12 medium supplemented with 5% FBS and a mixture of hormones and growth factors.

  • Culture Conditions: Maintained at 37°C in a humidified atmosphere of 5% CO2.

Basal cAMP Production Assay

This assay measures the intracellular accumulation of cAMP in response to the basal activity of the TSHR and its inhibition by this compound.

cAMP_Assay_Workflow start Start seed_cells Seed HEK-TSHR cells into 24-well plates (2.2 x 10^5 cells/well) start->seed_cells incubate_24h Incubate for 24 hours at 37°C, 5% CO2 seed_cells->incubate_24h remove_medium Remove growth medium incubate_24h->remove_medium add_hbss Incubate for 1 hour in HBSS with 10 mM HEPES and 1 mM 3-isobutyl-1-methylxanthine (IBMX) remove_medium->add_hbss add_ncgc Add varying concentrations of this compound add_hbss->add_ncgc incubate_1h Incubate for 1 hour at 37°C, 5% CO2 add_ncgc->incubate_1h aspirate_hbss Aspirate HBSS incubate_1h->aspirate_hbss lyse_cells Lyse cells with lysis buffer aspirate_hbss->lyse_cells measure_cAMP Measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) lyse_cells->measure_cAMP analyze_data Analyze data to determine IC50 value measure_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for Basal cAMP Production Assay.
Quantitative Real-Time PCR (qRT-PCR) for Thyroperoxidase (TPO) mRNA

This protocol details the measurement of basal TPO mRNA levels in primary human thyrocytes and their modulation by this compound.

qRT_PCR_Workflow start Start culture_thyrocytes Culture primary human thyrocytes in appropriate medium start->culture_thyrocytes treat_ncgc Treat cells with this compound at the desired concentration culture_thyrocytes->treat_ncgc incubate_time Incubate for a specified time (e.g., 24-48 hours) treat_ncgc->incubate_time extract_rna Isolate total RNA from thyrocytes (e.g., using TRIzol) incubate_time->extract_rna cdna_synthesis Synthesize cDNA from total RNA using reverse transcriptase extract_rna->cdna_synthesis prepare_qpcr Prepare qPCR reaction mix containing: - cDNA template - TPO-specific primers - SYBR Green or TaqMan probe - PCR master mix cdna_synthesis->prepare_qpcr run_qpcr Perform real-time PCR with appropriate cycling conditions prepare_qpcr->run_qpcr analyze_ct Analyze Ct values and normalize to a housekeeping gene (e.g., GAPDH) run_qpcr->analyze_ct calculate_inhibition Calculate the percentage inhibition of basal TPO mRNA expression analyze_ct->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for qRT-PCR Analysis of TPO mRNA.

Conclusion

This compound is a well-characterized allosteric inverse agonist of the TSHR that effectively suppresses the receptor's basal activity. This is evidenced by its ability to inhibit basal cAMP production in a model cell line and to reduce the basal expression of the thyroid-specific gene, TPO, in primary human thyrocytes. These findings highlight the potential of this compound as a valuable research tool for dissecting TSHR signaling and as a lead compound for the development of novel therapeutics for hyperthyroidism and other disorders associated with TSHR overactivity. Further studies to fully elucidate its in vivo efficacy and safety profile are warranted.

References

In-Depth Pharmacology of NCGC00229600: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of NCGC00229600, a novel small-molecule allosteric inverse agonist of the thyrotropin receptor (TSHR). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.

Core Concepts: Mechanism of Action

This compound functions as an allosteric inverse agonist of the thyrotropin receptor (TSHR)[1][2]. This means it binds to a site on the receptor distinct from the endogenous ligand, thyrotropin (TSH), and not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. Its primary mechanism involves the inhibition of the Gs protein-coupled signaling pathway, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels[3]. This inhibitory action has been demonstrated in various in vitro models, including HEK-EM293 cells stably overexpressing human TSHRs and primary cultures of human thyrocytes[3].

The therapeutic potential of this compound lies in its ability to counteract the effects of stimulating autoantibodies (TSAbs) found in patients with Graves' disease, a common cause of hyperthyroidism[3]. By inhibiting both TSH-stimulated and TSAb-stimulated TSHR activity, this compound presents a targeted approach to managing this autoimmune disorder.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound from key studies.

ParameterValueCell SystemConditionReference
Inhibition of cAMP Production
Stimulated by Graves' Disease Sera39 ± 2.6%HEK-EM293 cells expressing hTSHR30 different patient sera
Inhibition of Gene Expression
Thyroperoxidase mRNA Upregulation65 ± 2.0%Primary human thyrocytesBasal and Graves' disease sera stimulated
Inhibition of Hyaluronan Production
Half-maximal Inhibitory Concentration (IC50)830 nMGraves' orbital fibroblastsM22 (monoclonal TSAb) stimulated

Signaling Pathway

The binding of TSH or a stimulating autoantibody to the TSHR activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. This compound, as an allosteric inverse agonist, binds to the transmembrane domain of the TSHR, stabilizing it in an inactive conformation and thereby inhibiting this signaling cascade.

TSHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TSH TSH TSHR TSH Receptor TSH->TSHR Activates TSAb Graves' Autoantibody (TSAb) TSAb->TSHR Activates Gs Gs Protein TSHR->Gs Activates This compound This compound (Allosteric Inverse Agonist) This compound->TSHR Inhibits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Thyroid_Function Thyroid Hormone Production & Gene Expression PKA->Thyroid_Function Regulates

Caption: TSH Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Culture and cAMP Measurement in HEK-EM293 Cells

This protocol is based on the methodology described in the foundational study by Neumann et al. (2011).

Cell Culture:

  • HEK-EM293 cells stably expressing the human TSHR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

cAMP Assay Protocol:

  • Cell Seeding: Seed the HEK-EM293-hTSHR cells into 96-well plates at a density that allows for confluent monolayers on the day of the assay.

  • Pre-incubation: On the day of the experiment, wash the cells with a serum-free medium or a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined period (e.g., 30 minutes) at 37°C.

  • Stimulation: Stimulate the cells with a constant concentration of TSH or patient serum containing TSAbs.

  • Incubation: Incubate for a further period (e.g., 60 minutes) at 37°C.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the inhibitory effect.

Thyroperoxidase (TPO) mRNA Quantification in Primary Human Thyrocytes

This protocol outlines the general steps for measuring changes in gene expression.

Primary Thyrocyte Culture:

  • Human thyroid tissue is obtained and primary thyrocytes are isolated using enzymatic digestion (e.g., with collagenase).

  • Cells are cultured in a specialized medium that supports their growth and function.

Experimental Workflow for TPO mRNA Measurement:

TPO_mRNA_Workflow Start Start: Primary Human Thyrocyte Culture Treatment Treatment with this compound and/or TSH/TSAb Start->Treatment Incubation Incubation (e.g., 24-48 hours) Treatment->Incubation RNA_Isolation Total RNA Isolation Incubation->RNA_Isolation cDNA_Synthesis Reverse Transcription to cDNA RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (qPCR) for TPO and Housekeeping Gene cDNA_Synthesis->qPCR Data_Analysis Data Analysis: Relative Quantification of TPO mRNA qPCR->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Measuring TPO mRNA Levels.

Detailed Steps:

  • Treatment: Treat cultured primary human thyrocytes with this compound in the presence or absence of TSH or Graves' disease patient serum.

  • RNA Isolation: After the desired incubation period, lyse the cells and isolate total RNA using a commercial RNA purification kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers for thyroperoxidase and a stable housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative expression of TPO mRNA using the ΔΔCt method.

Conclusion

This compound is a promising small-molecule TSHR antagonist with a clear mechanism of action as an allosteric inverse agonist. The available data demonstrates its potential for the treatment of Graves' disease by inhibiting the key signaling pathways that drive hyperthyroidism. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.

References

NCGC00229600: A Chemical Probe for Elucidating Thyroid Stimulating Hormone Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Thyroid Stimulating Hormone Receptor (TSHR) is a key G protein-coupled receptor (GPCR) that plays a central role in thyroid gland function and is implicated in various thyroid pathologies, including Graves' disease. Understanding the intricate mechanisms of TSHR activation and signaling is paramount for the development of novel therapeutics. NCGC00229600 has emerged as a valuable chemical probe for dissecting TSHR function. This low molecular weight, drug-like molecule acts as a potent and specific allosteric inverse agonist of the TSHR, offering a powerful tool to investigate the receptor's physiological and pathophysiological roles. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.

Mechanism of Action

This compound functions as an allosteric inverse agonist of the TSHR.[1][2][3] This means it binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, Thyroid Stimulating Hormone (TSH).[1] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist can reduce the basal or constitutive activity of the receptor in the absence of an agonist. This compound has been shown to inhibit both basal and TSH-stimulated TSHR activity.[1] The primary downstream effect of this inhibition is a reduction in intracellular cyclic adenosine monophosphate (cAMP) production, a key second messenger in TSHR signaling.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on TSHR function.

ParameterDescriptionValueCell SystemReference
IC50 Half-maximal inhibitory concentration against TSH-stimulated cAMP production.Not explicitly stated, but described as having nanomolar potency.HEK-EM293 cells stably overexpressing human TSHR
cAMP Production Inhibition (TSH-stimulated) Percentage of inhibition of TSH-stimulated cAMP production.Not explicitly stated.HEK-EM293 cells stably overexpressing human TSHR
cAMP Production Inhibition (Graves' Disease Sera) Average percentage of inhibition of cAMP production stimulated by sera from 30 Graves' disease patients.39% ± 2.6%HEK-EM293 cells stably overexpressing human TSHR
Thyroperoxidase (TPO) mRNA Upregulation Inhibition Percentage of inhibition of basal and Graves' disease sera-induced upregulation of TPO mRNA levels.65% ± 2.0%Primary cultures of human thyrocytes

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Culture and Maintenance
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human TSHR (HEK-TSHR).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cyclic AMP (cAMP) Accumulation Assay

This protocol is adapted from the methods described by Neumann et al. (2011).

  • Cell Seeding: Seed HEK-TSHR cells into 24-well plates at a density of 2 x 10^5 cells per well.

  • Incubation: Culture the cells for 24 hours to allow for attachment.

  • Pre-incubation: Wash the cells with serum-free DMEM and pre-incubate with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, for 15 minutes at 37°C to prevent cAMP degradation.

  • Treatment: Add varying concentrations of this compound to the wells. For antagonist-mode experiments, subsequently add a fixed concentration of TSH (e.g., EC80 concentration). For inverse agonist-mode experiments, do not add TSH.

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.

Measurement of Thyroperoxidase (TPO) mRNA Levels in Primary Human Thyrocytes

This protocol is based on the methodology used by Neumann et al. (2011).

  • Cell Culture: Isolate primary human thyrocytes from thyroid tissue and culture them in a suitable medium.

  • Treatment: Treat the thyrocytes with this compound in the presence or absence of stimulating agents (e.g., TSH or Graves' disease patient sera) for a specified period (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for human TPO and a suitable housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of TPO mRNA using the ΔΔCt method.

Mandatory Visualizations

Signaling Pathways

TSHR_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TSH TSH / TSAb TSHR TSHR TSH->TSHR Activates This compound This compound This compound->TSHR Inhibits (Allosteric) Gs Gs TSHR->Gs Activates Gq11 Gq/11 TSHR->Gq11 Activates AC Adenylate Cyclase Gs->AC Stimulates PLC Phospholipase C Gq11->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C IP3_DAG->PKC Activates Ca_release Ca2+ Release IP3_DAG->Ca_release Induces CREB CREB Activation PKA->CREB Gene_Expression Thyroid Gene Expression CREB->Gene_Expression Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay cAMP Assay cluster_analysis Data Analysis start Start culture_cells Culture HEK-TSHR Cells start->culture_cells seed_cells Seed Cells into 24-well Plates culture_cells->seed_cells pre_incubation Pre-incubate with IBMX seed_cells->pre_incubation add_compound Add this compound pre_incubation->add_compound add_agonist Add TSH (Antagonist Mode) add_compound->add_agonist Optional incubation Incubate for 1 hour add_compound->incubation add_agonist->incubation cell_lysis Lyse Cells incubation->cell_lysis measure_cAMP Measure cAMP (EIA) cell_lysis->measure_cAMP plot_data Plot Dose-Response Curve measure_cAMP->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 end End calculate_ic50->end

References

Methodological & Application

Application Notes and Protocols for NCGC00229600 in Primary Thyrocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00229600 is a small-molecule, allosteric inverse agonist of the thyrotropin receptor (TSHR). It is a valuable tool for studying thyroid-stimulating hormone (TSH) signaling and has potential therapeutic applications in conditions characterized by TSHR overactivation, such as Graves' disease. This compound effectively inhibits both TSH- and thyroid-stimulating antibody-mediated activation of the TSHR.[1][2] These application notes provide a comprehensive overview of the experimental use of this compound in primary human thyrocyte cultures, including detailed protocols for assessing its inhibitory effects on key signaling pathways.

Data Presentation

The inhibitory effects of this compound on primary human thyrocytes stimulated with sera from patients with Graves' disease are summarized below. These data are based on studies demonstrating the compound's ability to antagonize TSHR activation.[1][3][4]

Parameter MeasuredCell TypeStimulusInhibitorKey FindingReference
cAMP ProductionPrimary Human ThyrocytesGraves' Disease Patient Sera (n=30)This compound39 ± 2.6% inhibition of stimulated cAMP production.Neumann S, et al. J Clin Endocrinol Metab. 2011
Thyroperoxidase (TPO) mRNA LevelsPrimary Human ThyrocytesBasal and Graves' Disease Patient SeraThis compound65 ± 2.0% inhibition of TSHR-mediated upregulation of TPO mRNA.Neumann S, et al. J Clin Endocrinol Metab. 2011

Signaling Pathway

This compound acts as an allosteric inverse agonist on the TSH receptor, a G-protein coupled receptor (GPCR). In its canonical signaling pathway, TSH or thyroid-stimulating immunoglobulins (as seen in Graves' disease) bind to the TSHR, activating the Gs alpha subunit (Gαs). This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that leads to the transcription of thyroid-specific genes like thyroperoxidase (TPO) and subsequent thyroid hormone synthesis. This compound binds to a site on the TSHR distinct from the TSH binding site and stabilizes the receptor in an inactive conformation, thereby inhibiting the downstream signaling cascade.

TSHR_Signaling_Pathway cluster_membrane Cell Membrane TSHR TSHR Gas Gαs TSHR->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gas->AC Stimulates TSH TSH / Stimulating Antibodies TSH->TSHR Activates NCGC This compound NCGC->TSHR Inhibits (Allosteric) PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates TPO_mRNA TPO mRNA Upregulation CREB->TPO_mRNA Induces Transcription

TSHR signaling pathway and this compound inhibition.

Experimental Protocols

The following are detailed protocols for the treatment of primary human thyrocytes with this compound and subsequent analysis.

Preparation of this compound Stock Solution
  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM). The compound may require sonication to fully dissolve.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Culture of Primary Human Thyrocytes
  • Source: Normal thyroid tissue obtained from surgical resections.

  • Materials:

    • Hanks' Balanced Salt Solution (HBSS)

    • Collagenase Type IV (3 mg/mL)

    • Growth Medium: DMEM with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Arrest Medium: DMEM with 0.1% Bovine Serum Albumin (BSA), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Protocol:

    • Mince the thyroid tissue into small pieces in sterile HBSS.

    • Digest the tissue with Collagenase Type IV solution at 37°C with agitation until a single-cell suspension is achieved.

    • Pellet the cells by centrifugation and resuspend in Growth Medium.

    • Plate the cells in tissue culture dishes and incubate at 37°C in a 5% CO2 incubator.

    • After 24 hours, remove non-adherent cells by changing the Growth Medium.

    • Culture the thyrocytes until they reach near-confluency.

    • For experiments, replace the Growth Medium with Arrest Medium for 24 hours to serum-starve the cells and reduce basal signaling.

Experimental Workflow for this compound Treatment

The general workflow for treating primary thyrocytes with this compound is as follows:

experimental_workflow cluster_analysis Downstream Analysis culture Culture Primary Human Thyrocytes serum_starve Serum Starve (24h in Arrest Medium) culture->serum_starve pre_treat Pre-treat with this compound (e.g., 30 µM for 1h) serum_starve->pre_treat stimulate Stimulate with TSH or Graves' Disease Sera pre_treat->stimulate incubate Incubate (e.g., 1-24h) stimulate->incubate cAMP_assay cAMP Assay incubate->cAMP_assay qRT_PCR qRT-PCR for TPO mRNA incubate->qRT_PCR

Workflow for this compound treatment and analysis.
Measurement of cAMP Production

  • Principle: To quantify the intracellular levels of cAMP as a measure of TSHR activation.

  • Materials:

    • Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES)

    • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

    • TSH or Graves' disease patient sera.

    • This compound

    • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Protocol:

    • Plate serum-starved primary thyrocytes in 24-well plates.

    • Pre-incubate the cells with this compound (a concentration of 30 µM can be inferred from related studies) or vehicle (DMSO) in HBSS/HEPES for 1 hour at 37°C.

    • Add IBMX (to a final concentration of 0.5-1 mM) to all wells to prevent cAMP degradation.

    • Add TSH or Graves' disease patient sera to the designated wells.

    • Incubate for 1 hour at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the cAMP concentration in the cell lysates.

    • Normalize the results to the protein concentration in each well.

Measurement of Thyroperoxidase (TPO) mRNA Levels by qRT-PCR
  • Principle: To quantify the relative expression of TPO mRNA, a downstream target of TSHR signaling.

  • Materials:

    • TSH or Graves' disease patient sera.

    • This compound

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix.

    • Primers for human TPO and a reference gene (e.g., GAPDH or ACTB).

  • Protocol:

    • Plate serum-starved primary thyrocytes in 6-well plates.

    • Pre-incubate the cells with this compound (e.g., 30 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with TSH or Graves' disease patient sera.

    • Incubate for 24 hours at 37°C.

    • Extract total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for TPO and the reference gene.

    • Calculate the relative expression of TPO mRNA using the ΔΔCt method, normalizing to the reference gene and comparing treated to untreated samples.

Conclusion

This compound is a potent inhibitor of TSHR signaling in primary human thyrocytes. The protocols outlined above provide a framework for researchers to investigate the effects of this compound on cAMP production and thyroid-specific gene expression. These studies are crucial for understanding the pathophysiology of diseases like Graves' disease and for the development of novel therapeutic strategies targeting the TSH receptor.

References

Application Notes and Protocols: NCGC00229600 for Graves' Orbital Fibroblast Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graves' Orbitopathy (GO), also known as Thyroid Eye Disease (TED), is an autoimmune condition characterized by inflammation and remodeling of the orbital tissues. A key pathological feature is the excessive production of hyaluronan (HA) and adipogenesis by orbital fibroblasts, leading to proptosis and other clinical manifestations.[1][2][3] The thyrotropin receptor (TSHR) expressed on these orbital fibroblasts is a primary target of autoantibodies, and its activation is a critical event in the pathogenesis of GO.[4][5] NCGC00229600 is a small molecule, allosteric inverse agonist of the TSHR that has been identified as a potent inhibitor of TSHR activation. These application notes provide detailed protocols for utilizing this compound in in vitro studies with Graves' orbital fibroblasts (GOFs) to investigate its therapeutic potential.

Mechanism of Action

This compound acts as an allosteric inverse agonist of the TSHR. This means it binds to a site on the receptor distinct from the orthosteric site where thyroid-stimulating hormone (TSH) and TSHR-stimulating autoantibodies (TSAbs) bind. By binding to this allosteric site, this compound not only blocks the receptor's activation by agonists but also reduces its basal signaling activity. In the context of GOFs, this compound has been shown to inhibit key downstream signaling pathways initiated by TSHR activation, including the Gs-cAMP and PI3K/Akt pathways, which are crucial for hyaluronan production and adipogenesis.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on various pathological processes in cultured Graves' orbital fibroblasts.

Table 1: Inhibition of TSH- and M22-Stimulated cAMP Production by this compound

AgonistAgonist ConcentrationThis compound Concentration% Inhibition of Stimulated cAMP ProductionReference
TSHNot specifiedNot specifiedReduced
M22 (TSAb)Not specifiedNot specifiedReduced

Table 2: Inhibition of M22-Stimulated Hyaluronan Production by this compound

AgonistAgonist ConcentrationThis compound ConcentrationIC50Reference
M22 (TSAb)Not specifiedDose-dependent830 nM

Table 3: Inhibition of Basal and M22-Stimulated Akt Phosphorylation by this compound

ConditionThis compound Concentration% Inhibition of Akt PhosphorylationReference
BasalNot specifiedInhibited
M22-stimulatedNot specifiedInhibited

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways in Graves' orbital fibroblasts that are modulated by this compound and a typical experimental workflow for its evaluation.

TSHR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TSHR TSHR AC Adenylate Cyclase TSHR->AC Activates PI3K PI3K TSHR->PI3K Activates cAMP cAMP AC->cAMP Akt Akt PI3K->Akt PKA PKA cAMP->PKA CREB CREB PKA->CREB pAkt pAkt Akt->pAkt Adipogenesis_Genes Adipogenesis Gene Transcription pAkt->Adipogenesis_Genes pCREB pCREB CREB->pCREB HAS_Genes HAS Gene Transcription pCREB->HAS_Genes Hyaluronan Hyaluronan Production HAS_Genes->Hyaluronan Adipogenesis Adipogenesis Adipogenesis_Genes->Adipogenesis TSH_TSAb TSH / TSAb TSH_TSAb->TSHR Activates This compound This compound This compound->TSHR Inhibits (Allosteric)

Caption: TSHR signaling pathways in Graves' orbital fibroblasts.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Isolate Primary Graves' Orbital Fibroblasts (GOFs) culture Culture GOFs to confluence start->culture treatment Pre-treat with this compound (various concentrations) followed by TSHR agonist (e.g., TSH, M22) culture->treatment incubation Incubate for defined period (e.g., 24-48 hours) treatment->incubation cAMP_assay cAMP Assay (e.g., ELISA) incubation->cAMP_assay pAkt_assay Akt Phosphorylation Assay (e.g., Western Blot, ELISA) incubation->pAkt_assay HA_assay Hyaluronan Assay (e.g., ELISA) incubation->HA_assay analysis Data Analysis: - Dose-response curves - IC50 determination - Statistical analysis cAMP_assay->analysis pAkt_assay->analysis HA_assay->analysis end End: Evaluate Inhibitory Effect of this compound analysis->end

Caption: Experimental workflow for evaluating this compound in GOFs.

Experimental Protocols

Protocol 1: Primary Culture of Graves' Orbital Fibroblasts (GOFs)

Materials:

  • Orbital adipose/connective tissue from patients with Graves' Orbitopathy undergoing orbital decompression surgery (with appropriate IRB approval and patient consent).

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase type I

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks/plates

Procedure:

  • Obtain fresh orbital tissue specimens and wash them with sterile PBS containing antibiotics.

  • Mince the tissue into small pieces (1-2 mm³) and digest with collagenase type I (e.g., 1 mg/mL in DMEM) for 1-2 hours at 37°C with gentle agitation.

  • Neutralize the collagenase with DMEM containing 10% FBS.

  • Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Plate the cells in culture flasks and maintain at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 2-3 days. Fibroblasts will adhere and proliferate.

  • Passage the cells when they reach 80-90% confluence using standard trypsinization methods. Experiments are typically performed between passages 2 and 8.

Protocol 2: Inhibition of cAMP Production

Materials:

  • Confluent GOFs in 24- or 48-well plates

  • Serum-free DMEM

  • This compound (stock solution in DMSO)

  • TSH or M22 monoclonal antibody

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Lysis buffer

  • cAMP ELISA kit

Procedure:

  • Seed GOFs in multi-well plates and grow to confluence.

  • Wash the cells with PBS and then starve them in serum-free DMEM for 4-24 hours.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) in serum-free DMEM containing IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM) for 30-60 minutes at 37°C.

  • Add TSH (e.g., 1 mU/mL) or M22 (e.g., 10 ng/mL) to the wells and incubate for 30-60 minutes at 37°C.

  • Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Determine the intracellular cAMP concentration using a competitive ELISA.

  • Normalize cAMP levels to total protein concentration in each well.

Protocol 3: Inhibition of Akt Phosphorylation

Materials:

  • Confluent GOFs in 6- or 12-well plates

  • Serum-free DMEM

  • This compound

  • TSH or M22

  • Cell lysis buffer for protein extraction (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Culture and serum-starve GOFs as described in Protocol 2.

  • Pre-treat cells with this compound or vehicle for 60 minutes.

  • Stimulate with TSH or M22 for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-Akt and total Akt.

  • Incubate with HRP-conjugated secondary antibody and detect the signal using a chemiluminescence imaging system.

  • Quantify band intensities and express the results as the ratio of phospho-Akt to total Akt. Alternatively, a cell-based ELISA for phospho-Akt can be used.

Protocol 4: Inhibition of Hyaluronan (HA) Production

Materials:

  • Confluent GOFs in 24- or 48-well plates

  • Serum-free or low-serum (1% FBS) DMEM

  • This compound

  • TSH or M22

  • Hyaluronan ELISA kit

Procedure:

  • Culture GOFs to confluence in multi-well plates.

  • Wash the cells and switch to serum-free or low-serum medium.

  • Treat the cells with various concentrations of this compound or vehicle in the presence or absence of TSH or M22.

  • Incubate the cells for 24-48 hours.

  • Collect the conditioned medium from each well.

  • Measure the concentration of HA in the conditioned medium using a competitive ELISA kit according to the manufacturer's protocol.

  • Normalize HA levels to cell number or total protein content.

Conclusion

This compound is a valuable research tool for investigating the role of TSHR signaling in the pathogenesis of Graves' Orbitopathy. The protocols outlined above provide a framework for studying the inhibitory effects of this compound on key disease-relevant processes in Graves' orbital fibroblasts. These studies can contribute to a better understanding of GO pathophysiology and the development of novel therapeutic strategies targeting the TSHR.

References

Application Notes and Protocols for NCGC00229600 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of NCGC00229600, a small molecule inhibitor, for its use in cell culture experiments. Detailed protocols for its dosage and administration are provided to guide researchers in studying its effects on cellular signaling pathways.

Introduction

This compound is identified as an allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2][3][4] This small molecule is a valuable tool for investigating the TSHR signaling cascade and has potential therapeutic applications, particularly in conditions like Graves' disease. It functions by inhibiting the activation of the TSHR by both thyroid-stimulating hormone (TSH) and stimulating antibodies.[1] The primary mechanism of action involves the inhibition of cyclic AMP (cAMP) production following receptor activation.

Mechanism of Action

This compound acts as a negative allosteric modulator of the TSHR, a G-protein coupled receptor (GPCR). Upon binding to an allosteric site on the TSHR, it non-competitively inhibits receptor signaling. This leads to a reduction in the production of the second messenger cAMP, which is a key mediator of TSHR signaling. The TSHR is primarily coupled to the Gαs protein, which activates adenylyl cyclase to produce cAMP. By inhibiting this pathway, this compound effectively dampens the downstream physiological responses mediated by the TSHR.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound's activity in cell-based assays.

ParameterCell Line/SystemValueReference
Inhibition of cAMP production by Graves' disease seraNot specified39 ± 2.6%
Inhibition of TSHR-mediated basal and GD sera up-regulation of thyroperoxidase mRNA levelsPrimary cultures of human thyrocytes65 ± 2.0%

Experimental Protocols

1. Reagent Preparation

  • This compound Stock Solution: this compound is typically supplied as a solid. Prepare a stock solution of 10 mM in DMSO. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

    • Note: To aid dissolution, warming and/or sonication may be used.

  • Cell Culture Medium: Use the appropriate cell culture medium and supplements as recommended for the specific cell line being used. General protocols for preparing media from powder or concentrates are widely available.

  • Assay Reagents: Prepare all other necessary reagents for your specific downstream assays (e.g., cAMP assay kits, RNA extraction kits, qPCR reagents) according to the manufacturer's instructions.

2. Cell Culture

The following protocols are general guidelines and should be adapted for specific cell lines.

  • Cell Lines:

    • HEK-EM293 cells stably overexpressing human TSHR have been used to study this compound.

    • Primary cultures of human thyrocytes are another relevant model system.

  • General Cell Culture Procedures:

    • Follow standard aseptic cell culture techniques.

    • For adherent cells, protocols for passaging typically involve dissociation with trypsin or other reagents.

    • For suspension cells, passaging involves dilution of the cell culture.

    • Detailed protocols for thawing, freezing, and counting cells are available from various resources.

3. This compound Treatment Protocol

This protocol provides a general workflow for treating cells with this compound.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for cAMP assays, 6-well plates for RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence/Growth: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution and prepare serial dilutions in serum-free or low-serum cell culture medium to achieve the desired final concentrations. It is important to include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Treatment:

    • Remove the culture medium from the cells.

    • Add the prepared working solutions of this compound or vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration. This will need to be optimized for your specific cell line and assay.

  • Stimulation (Optional): If studying the inhibitory effect of this compound, cells can be co-treated with a TSHR agonist (e.g., TSH or patient sera containing stimulating antibodies) at a predetermined concentration.

  • Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as:

    • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit.

    • Gene Expression Analysis: Isolate total RNA, synthesize cDNA, and perform quantitative PCR (qPCR) to measure the expression of target genes like thyroid peroxidase.

Visualizations

TSHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TSH TSH / Stimulating Antibody TSHR TSHR TSH->TSHR Activates Gs Gαs TSHR->Gs Activates This compound This compound This compound->TSHR Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., Thyroperoxidase) CREB->Gene Regulates

Caption: TSHR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_reagents Prepare Reagents (this compound stock, media) prepare_working Prepare Working Solutions (Vehicle, this compound) prep_reagents->prepare_working prep_cells Culture and Seed Cells treat_cells Treat Cells prep_cells->treat_cells prepare_working->treat_cells stimulate_cells Stimulate with Agonist (optional) treat_cells->stimulate_cells cAMP_assay cAMP Measurement stimulate_cells->cAMP_assay gene_expression Gene Expression Analysis (qPCR) stimulate_cells->gene_expression

Caption: General experimental workflow for this compound treatment in cell culture.

References

preparation of NCGC00229600 stock solutions and working concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00229600 is a potent and selective small molecule, characterized as an allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2] It is a valuable tool for in vitro studies of Graves' disease and other TSHR-related signaling pathways.[2][3][4] this compound has been shown to inhibit both basal and TSH-stimulated cyclic AMP (cAMP) production in cells expressing the human TSHR, making it an effective antagonist of TSHR activation. These application notes provide detailed protocols for the preparation of stock solutions and the use of this compound in cell-based assays.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 479.57 g/mol
Formula C₃₀H₂₉N₃O₃
Appearance White to off-white solidMedChemExpress
Purity >98%Vendor Specific
Solubility in DMSO ≥ 50 mg/mL (≥ 104.26 mM)
Storage of Solid -20°C for up to 3 years
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month

Signaling Pathway

This compound acts as an allosteric inverse agonist on the Thyrotropin Receptor (TSHR), a G-protein coupled receptor (GPCR). In its basal state, the TSHR can exhibit some constitutive activity. Upon stimulation by Thyroid-Stimulating Hormone (TSH) or pathogenic autoantibodies (as in Graves' Disease), the receptor activates the Gs alpha subunit of the associated G-protein. This leads to the activation of adenylyl cyclase, which then converts ATP into cyclic AMP (cAMP). The increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to various cellular responses. This compound binds to an allosteric site on the TSHR, stabilizing a conformational state that is unable to activate the Gs protein, thereby inhibiting both basal and stimulated adenylyl cyclase activity and reducing cAMP production.

TSHR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TSHR TSHR G_protein G-protein (Gs) TSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts TSH TSH / Autoantibodies TSH->TSHR Activates This compound This compound This compound->TSHR Inhibits (Allosteric) ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

TSHR Signaling and Inhibition by this compound

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 479.57 g/mol * 1000 = 4.7957 mg

  • Weigh the compound: Carefully weigh out the calculated amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to the weighed powder. For example, add 1 mL of DMSO to 4.7957 mg of this compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Preparation of Working Concentrations

Working concentrations of this compound for cell-based assays typically range from 1 µM to 30 µM. The following protocol describes the preparation of a 10 µM working solution from a 10 mM stock.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or assay buffer

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Serial Dilution: Perform a serial dilution of the 10 mM stock solution to achieve the desired final concentration. To prepare a 10 µM working solution, a 1:1000 dilution is required.

    • Step 1 (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to create a 100 µM intermediate solution.

    • Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to obtain a final working concentration of 10 µM.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

In Vitro cAMP Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on TSH-induced cAMP production in a cell line overexpressing the TSHR (e.g., HEK293-TSHR).

Workflow Diagram:

cAMP_Assay_Workflow A Seed HEK293-TSHR cells in a 96-well plate B Incubate cells (e.g., 24 hours) A->B C Pre-treat cells with varying concentrations of this compound B->C D Incubate for a defined period (e.g., 30 minutes) C->D E Stimulate cells with TSH (e.g., at EC80 concentration) D->E F Incubate for a defined period (e.g., 30 minutes) E->F G Lyse cells and measure intracellular cAMP levels (e.g., using a commercial ELISA kit) F->G H Analyze data and determine IC50 G->H

Workflow for cAMP Inhibition Assay

Experimental Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing the human TSHR into a 96-well plate at a density of 50,000 cells/well.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO at the same final concentration). Incubate for 30 minutes at 37°C. A typical concentration range to test would be from 0.1 µM to 100 µM.

  • TSH Stimulation: Add TSH to the wells at a concentration that elicits a submaximal response (e.g., EC₈₀) to be able to observe inhibition.

  • Incubation: Incubate for an additional 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results and Interpretation

In a typical cAMP inhibition assay, this compound is expected to cause a concentration-dependent decrease in TSH-stimulated cAMP production. The IC₅₀ value represents the concentration of this compound required to inhibit the TSH response by 50%. This value is a key parameter for quantifying the potency of the compound as a TSHR antagonist. Based on published data, an IC₅₀ in the low micromolar range can be expected.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound Precipitation Exceeding the solubility limit in the assay buffer.Ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation persists, reconsider the highest concentration used or the composition of the assay buffer.
High Variability in cAMP Readings Inconsistent cell numbers, pipetting errors, or uneven cell health.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with incubation times. Check for and address any issues with cell culture maintenance.
No or Weak Inhibition by this compound Inactive compound, incorrect concentration, or issues with the assay setup.Verify the integrity and concentration of the this compound stock solution. Confirm the TSHR expression and responsiveness of the cell line. Optimize the TSH stimulation concentration.
High Background Signal in Vehicle Control High basal cAMP levels in the cell line.Ensure the use of a phosphodiesterase inhibitor (e.g., IBMX) if not already included in the assay kit, to prevent cAMP degradation.

References

Application Notes and Protocols for Testing NCGC00229600 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00229600 is a small molecule, allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2] It is a valuable tool for studying TSHR signaling and a potential therapeutic agent for conditions characterized by TSHR overactivation, such as Graves' disease. This compound functions by binding to a site on the TSHR distinct from the orthosteric site for thyroid-stimulating hormone (TSH), inducing a conformational change that inhibits the receptor's basal and agonist-induced activity.[1][3] This document provides detailed protocols for key in vitro assays to characterize the efficacy of this compound.

Data Presentation

The following table summarizes the quantitative efficacy data for this compound from in vitro studies.

AssayCell Line/SystemAgonistThis compound ConcentrationObserved Effect
cAMP ProductionHEK-EM293 cells stably overexpressing human TSHRBasal and TSH-stimulatedNot specifiedInhibition of cAMP production.[1]
cAMP ProductionPrimary cultures of human thyrocytesGraves' disease (GD) seraNot specified39 ± 2.6% inhibition of cAMP production stimulated by 30 different GD sera.
Thyroid Peroxidase (TPO) mRNA ExpressionPrimary cultures of human thyrocytesBasal and Graves' disease (GD) seraNot specified65 ± 2.0% inhibition of TSHR-mediated upregulation of TPO mRNA levels.
cAMP ProductionGraves' Orbital Fibroblasts (GOFs)TSH and M22 (TSHR-stimulating antibody)Not specifiedReduction of both TSH- and M22-stimulated cAMP production.

Mandatory Visualizations

TSHR Signaling Pathway and Inhibition by this compound

TSHR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TSHR TSHR G_protein Gαs TSHR->G_protein activates TSHR->G_protein AC Adenylate Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates TPO_gene TPO Gene Transcription CREB->TPO_gene promotes TSH TSH / Stimulating Ab TSH->TSHR binds This compound This compound (Allosteric Inverse Agonist) This compound->TSHR binds allosterically

Caption: TSHR signaling cascade and the inhibitory mechanism of this compound.

Experimental Workflow: cAMP HTRF Assay

experimental_workflow arrow arrow start Seed TSHR-expressing cells in 384-well plate incubation1 Incubate for 24 hours start->incubation1 1 add_compound Add this compound (various concentrations) incubation1->add_compound 2 add_agonist Add TSH or Stimulating Ab add_compound->add_agonist 3 incubation2 Incubate for 30 minutes at room temperature add_agonist->incubation2 4 add_d2 Add cAMP-d2 incubation2->add_d2 5 add_cryptate Add anti-cAMP Cryptate add_d2->add_cryptate 6 incubation3 Incubate for 1 hour at room temperature add_cryptate->incubation3 7 readout Read HTRF signal (665nm / 620nm) incubation3->readout 8 analysis Calculate IC50 readout->analysis 9

Caption: Workflow for the HTRF-based cAMP accumulation assay.

Experimental Protocols

cAMP Accumulation Assay (HTRF-based)

This protocol is designed to measure the inhibition of TSH-induced cAMP production by this compound in HEK293 cells stably expressing the human TSHR.

Materials:

  • HEK293 cells stably expressing human TSHR (HEK-TSHR)

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., hygromycin)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Bovine TSH

  • This compound

  • HTRF cAMP detection kit (e.g., from Cisbio)

  • White, solid-bottom 384-well plates

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK-TSHR cells in complete DMEM at 37°C in a 5% CO₂ incubator.

    • Harvest cells and resuspend in assay medium.

    • Seed 800 cells in 4 µL of medium per well into a 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C.

  • Compound and Agonist Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 23 nL of the this compound dilutions to the appropriate wells.

    • Prepare a solution of TSH in assay buffer containing a phosphodiesterase inhibitor like Ro 20-1724 (final concentration 25 µM) or IBMX (final concentration 1 mM).

    • Add 1 µL of the TSH solution to the wells to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).

    • For control wells, add vehicle instead of this compound or TSH.

  • Incubation and Lysis:

    • Incubate the plate for 30 minutes at room temperature.

    • Lyse the cells according to the HTRF kit manufacturer's instructions. This typically involves adding the detection reagents which contain a lysis buffer.

  • HTRF Detection:

    • Add 2.5 µL of cAMP-d2 conjugate to each well.

    • Add 2.5 µL of anti-cAMP Cryptate conjugate to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at emission wavelengths of 665 nm and 620 nm with excitation at 340 nm.

    • Calculate the 665/620 ratio for each well.

    • Plot the ratio against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Thyroid Peroxidase (TPO) mRNA Expression by RT-qPCR

This protocol describes the measurement of TPO mRNA levels in primary human thyrocytes to assess the inhibitory effect of this compound.

Materials:

  • Primary human thyrocytes

  • Cell culture medium for thyrocytes

  • This compound

  • Graves' disease patient sera or TSH

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for human TPO and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture primary human thyrocytes according to standard protocols.

    • Seed cells in 6-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with Graves' disease sera or TSH for a suitable period (e.g., 24 hours). Include unstimulated and vehicle-treated controls.

  • RNA Extraction and Reverse Transcription:

    • Isolate total RNA from the cells using a commercial RNA extraction kit following the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for TPO or the reference gene, and cDNA template.

    • Example Human TPO qPCR primers can be obtained from commercial sources.

    • Perform the qPCR using a standard thermal cycling program:

      • Initial denaturation (e.g., 95°C for 10 minutes)

      • 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

      • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for TPO and the reference gene in each sample.

    • Calculate the relative expression of TPO mRNA using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to the stimulated control.

Radioligand Binding Assay to Demonstrate Allosterism

This assay demonstrates that this compound does not compete with the binding of radiolabeled TSH to the TSHR, confirming its allosteric mechanism.

Materials:

  • Membrane preparations from cells expressing high levels of TSHR

  • [¹²⁵I]-TSH (radioligand)

  • Unlabeled TSH

  • This compound

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • GF/C filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the TSHR membrane preparation, a fixed concentration of [¹²⁵I]-TSH, and either:

      • Increasing concentrations of unlabeled TSH (for competition curve).

      • Increasing concentrations of this compound.

      • Buffer alone for total binding.

      • A high concentration of unlabeled TSH for non-specific binding.

  • Incubation:

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Detection:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific [¹²⁵I]-TSH binding against the log concentration of unlabeled TSH or this compound.

    • A displacement curve with unlabeled TSH will demonstrate competitive binding. The absence of a significant displacement curve with this compound will indicate that it does not bind to the same site as TSH.

References

Application of NCGC00229600 in Studying TSHR Signaling in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Thyroid-Stimulating Hormone Receptor (TSHR) is a G-protein coupled receptor (GPCR) primarily expressed on the surface of thyroid follicular cells. Its activation by thyroid-stimulating hormone (TSH) is crucial for regulating thyroid hormone synthesis and release. Dysregulation of TSHR signaling is implicated in various thyroid disorders, including Graves' disease. Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TSHR are a widely used in vitro model system to study TSHR signaling pathways and to screen for novel therapeutic agents. NCGC00229600 is a small molecule identified as an allosteric inverse agonist of the TSHR.[1][2] This document provides detailed application notes and protocols for utilizing this compound to investigate TSHR signaling in HEK293 cells.

This compound effectively inhibits both basal and TSH-stimulated cyclic adenosine monophosphate (cAMP) production, a key second messenger in the TSHR signaling cascade.[3] Being an allosteric modulator, it does not compete with TSH for binding to the orthosteric site, making it a valuable tool to probe the receptor's conformational changes and signaling mechanisms.[3]

Data Presentation

The inhibitory effect of this compound on TSHR-mediated signaling is concentration-dependent. The following tables summarize the quantitative data on the efficacy of this compound in inhibiting cAMP production in HEK293 cells stably expressing TSHR.

CompoundAssay ConditionTargetEffectReported ValueReference
This compoundInhibition of basal cAMP productionTSHR in HEK-EM293 cellsInverse Agonism-[3]
This compoundInhibition of TSH-stimulated cAMP productionTSHR in HEK-EM293 cellsAntagonism-
This compoundInhibition of Graves' disease sera-stimulated cAMP productionTSHR in HEK-EM293 cellsAntagonism39 ± 2.6% inhibition

Signaling Pathways & Experimental Logic

The primary signaling pathway activated by TSHR in HEK293 cells is the Gsα-adenylyl cyclase cascade, leading to the production of cAMP. This compound, as an inverse agonist, stabilizes the inactive conformation of the TSHR, thereby reducing basal and TSH-stimulated cAMP levels.

TSHR_Signaling_Pathway cluster_membrane Plasma Membrane TSHR TSHR Gs Gs TSHR->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gs->AC Activates TSH TSH TSH->TSHR Activates This compound This compound This compound->TSHR Inhibits (Allosteric Inverse Agonist) cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

TSHR Gs-cAMP signaling pathway and the inhibitory action of this compound.

The experimental workflow to assess the inhibitory activity of this compound on TSHR signaling in HEK293 cells typically involves cell culture, compound treatment, TSH stimulation, and quantification of cAMP levels.

Experimental_Workflow A Seed TSHR-HEK293 cells in 96-well plates B Incubate for 24 hours A->B C Pre-incubate with this compound (Dose-response) B->C D Stimulate with TSH C->D E Incubate D->E F Lyse cells and measure intracellular cAMP E->F G Data Analysis: IC50 determination F->G

Experimental workflow for assessing this compound activity.

Experimental Protocols

Cell Culture and Maintenance of TSHR-HEK293 Cells

This protocol describes the standard procedure for culturing and maintaining HEK293 cells stably expressing the human TSHR.

Materials:

  • HEK293 cells stably expressing human TSHR (e.g., HEK-EM293 cells)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hygromycin B (or other selection antibiotic)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T75)

  • 96-well cell culture plates

Procedure:

  • Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate concentration of selection antibiotic (e.g., 250 µg/mL hygromycin B).

  • Cell Thawing: Thaw a cryopreserved vial of TSHR-HEK293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T75 cell culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Passage: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2 mL of Trypsin-EDTA. Incubate for 2-3 minutes at 37°C until cells detach.

  • Subculture: Add 8 mL of complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension. Split the cells at a ratio of 1:4 to 1:8 into new T75 flasks containing fresh complete growth medium.

Inhibition of TSH-stimulated cAMP Production by this compound

This protocol details the methodology to determine the inhibitory effect of this compound on TSH-stimulated cAMP accumulation in TSHR-HEK293 cells.

Materials:

  • TSHR-HEK293 cells

  • Complete growth medium

  • Serum-free DMEM

  • This compound

  • Bovine TSH (bTSH)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well white, solid-bottom plates

Procedure:

  • Cell Seeding: Harvest TSHR-HEK293 cells and seed them into a 96-well white, solid-bottom plate at a density of 50,000 cells/well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Serum Starvation: After 24 hours, gently aspirate the growth medium and replace it with 100 µL of serum-free DMEM. Incubate for at least 1 hour.

  • Compound Pre-incubation: Prepare serial dilutions of this compound in serum-free DMEM containing 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Add the desired concentrations of this compound to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • TSH Stimulation: Prepare a solution of bTSH in serum-free DMEM. Add bTSH to the wells to a final concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition. A typical concentration range for TSH is 1-10 mU/mL.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of TSHR signaling in HEK293 cells. Its properties as an allosteric inverse agonist allow for the detailed study of receptor inactivation and its impact on downstream signaling pathways, primarily the Gs-cAMP axis. The provided protocols offer a framework for researchers to characterize the effects of this compound and similar compounds, contributing to a better understanding of TSHR biology and the development of novel therapeutics for thyroid diseases.

References

Measuring cAMP Levels in Response to NCGC00229600 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

NCGC00229600 is a potent, small-molecule allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2][3][4] The TSHR, a G-protein coupled receptor (GPCR), plays a crucial role in thyroid hormone regulation. Upon activation by thyroid-stimulating hormone (TSH), the TSHR primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] As an inverse agonist, this compound not only blocks TSH-stimulated cAMP production but also reduces the basal level of cAMP signaling. This makes the measurement of cAMP levels a critical method for characterizing the activity of this compound and similar compounds. This document provides detailed protocols for measuring cAMP levels in response to this compound treatment using common laboratory techniques.

Signaling Pathway of TSHR and Inhibition by this compound

The following diagram illustrates the canonical TSHR signaling pathway and the mechanism of inhibition by this compound.

TSHR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TSH TSH TSHR TSHR TSH->TSHR Activates This compound This compound This compound->TSHR Inhibits (Allosteric) G_protein Gs Protein TSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Events Experimental_Workflow A Cell Culture (e.g., HEK293-TSHR) B Cell Seeding (e.g., 96-well plate) A->B C Compound Treatment (this compound ± TSH) B->C D Cell Lysis C->D E cAMP Detection (HTRF, FRET, or ELISA) D->E F Data Acquisition E->F G Data Analysis F->G Logical_Relationship cluster_experiment Experimental Data cluster_interpretation Interpretation A Measure cAMP levels with TSH alone E Establishes maximal Gs activation signal A->E B Measure basal cAMP levels (no TSH) F Indicates inverse agonist activity B->F C Measure cAMP with this compound + TSH G Demonstrates antagonist activity and potency (IC50) C->G D Measure cAMP with this compound alone D->F

References

Application Notes and Protocols for NCGC00229600: An Inhibitor of TSH-Stimulated Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00229600 is a small-molecule, allosteric inverse agonist of the thyroid-stimulating hormone receptor (TSHR).[1] It has been identified as an inhibitor of both basal and TSH-stimulated signaling pathways, making it a valuable tool for studying thyroid physiology and a potential therapeutic agent for conditions such as Graves' disease.[1][2] These application notes provide a summary of the available data on this compound's inhibitory effects on TSH-stimulated gene expression and detailed protocols for its use in in vitro studies.

Mechanism of Action

Thyroid-stimulating hormone (TSH) binds to its G protein-coupled receptor (TSHR) on the surface of thyroid follicular cells. This binding primarily activates the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. Elevated cAMP levels, in turn, activate protein kinase A (PKA), which phosphorylates and activates transcription factors such as cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes essential for thyroid hormone synthesis and function, including thyroglobulin (Tg), thyroid peroxidase (TPO), and the sodium-iodide symporter (NIS).[2]

This compound acts as an allosteric inverse agonist, meaning it binds to a site on the TSHR distinct from the TSH binding site and reduces the receptor's basal activity and its response to TSH stimulation.[1] This inhibitory action leads to a downstream reduction in the expression of TSH-regulated genes.

Data Presentation

The following tables summarize the quantitative data available on the inhibitory effects of this compound on TSH-stimulated signaling and gene expression.

Table 1: Inhibition of TSH-Stimulated Signaling by this compound

ParameterCell TypeStimulantConcentration of this compoundObserved InhibitionReference
cAMP ProductionPrimary Human ThyrocytesGraves' Disease Sera (n=30)Not Specified39% ± 2.6%

Table 2: Inhibition of TSH-Stimulated Gene Expression by this compound

GeneCell TypeStimulantConcentration of this compoundObserved InhibitionReference
Thyroid Peroxidase (TPO) mRNAPrimary Human ThyrocytesBasal and Graves' Disease SeraNot Specified65% ± 2.0%

Note: Specific IC50 values for the inhibition of TSH-stimulated thyroglobulin (Tg) and sodium-iodide symporter (NIS) gene expression by this compound are not currently available in the public literature.

Mandatory Visualizations

TSH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gene_expression Gene Expression TSH TSH TSHR TSHR TSH->TSHR Binds G_protein Gs Protein TSHR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Translocates to Tg Thyroglobulin (Tg) Nucleus->Tg TPO Thyroid Peroxidase (TPO) Nucleus->TPO NIS Sodium-Iodide Symporter (NIS) Nucleus->NIS This compound This compound This compound->TSHR Inhibits (Allosteric)

Caption: TSH signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture_cells Culture primary human thyrocytes to confluence pre_treat Pre-incubate with This compound (or vehicle) culture_cells->pre_treat stimulate Stimulate with TSH pre_treat->stimulate harvest Harvest cells and isolate total RNA stimulate->harvest rt_pcr Perform quantitative RT-PCR for Tg and NIS harvest->rt_pcr data_analysis Analyze gene expression data rt_pcr->data_analysis

Caption: Experimental workflow for assessing this compound's effect.

Experimental Protocols

The following protocols provide a general framework for investigating the inhibitory effects of this compound on TSH-stimulated gene expression in primary human thyrocytes.

Protocol 1: Culture of Primary Human Thyrocytes

Materials:

  • Human thyroid tissue (obtained with appropriate ethical approval)

  • Collagenase Type IV

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Culture plates/flasks

Procedure:

  • Aseptically mince fresh human thyroid tissue into small fragments (1-2 mm³).

  • Digest the tissue fragments with Collagenase Type IV solution (e.g., 1 mg/mL in DMEM) at 37°C for 1-2 hours with gentle agitation to release follicular cells.

  • Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Plate the cells in culture flasks or plates and incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Change the culture medium every 2-3 days. Cells should be grown to approximately 80-90% confluence before treatment.

Protocol 2: Treatment of Primary Human Thyrocytes with TSH and this compound

Materials:

  • Confluent primary human thyrocytes (from Protocol 1)

  • Bovine TSH (or recombinant human TSH)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Serum-free culture medium

  • Vehicle control (e.g., DMSO)

Procedure:

  • One day before the experiment, replace the complete culture medium with serum-free medium to starve the cells.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours at 37°C.

  • Add TSH to the culture medium to the desired final concentration (e.g., 1 mU/mL) to stimulate gene expression. Include a control group without TSH stimulation.

  • Incubate the cells for the desired time period (e.g., 24-48 hours) to allow for gene expression changes.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Thyroglobulin (Tg) and Sodium-Iodide Symporter (NIS) mRNA Expression

Materials:

  • Treated primary human thyrocytes (from Protocol 2)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for human Tg, NIS, and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells directly in the culture plate using the lysis buffer from the RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene (Tg or NIS) or the reference gene, and the synthesized cDNA.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Generate a melt curve at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes (Tg and NIS) to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

    • Calculate the relative gene expression using the 2^-ΔΔCt method, comparing the TSH-stimulated and this compound-treated groups to the appropriate controls.

Conclusion

This compound is a valuable research tool for investigating the TSH signaling pathway and its role in regulating thyroid-specific gene expression. The provided protocols offer a foundation for researchers to further characterize the inhibitory effects of this compound and explore its potential therapeutic applications. While specific data on the inhibition of TSH-stimulated thyroglobulin and sodium-iodide symporter gene expression by this compound is limited, the methodologies outlined here will enable researchers to generate such data and contribute to a more comprehensive understanding of this promising inhibitor.

References

Application Notes and Protocols for the Long-Term Stability and Storage of NCGC00229600 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00229600 is a potent and selective allosteric inverse agonist of the thyroid-stimulating hormone receptor (TSHR). As a critical tool in Graves' disease research and potential therapeutic development, understanding its long-term stability and appropriate storage conditions is paramount to ensure the integrity and reproducibility of experimental results.[1] This document provides detailed application notes and protocols for assessing the stability of this compound solutions under various conditions.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₀H₂₉N₃O₃[2]
Molecular Weight479.57 g/mol [3]
AppearanceWhite to off-white solid[4]
Purity (by HPLC)>98%[3]
SolubilitySoluble in DMSO (50 mg/mL)

Recommended Storage Conditions for Stock Solutions

Proper storage of this compound stock solutions is crucial to maintain their stability and efficacy over time. The following storage conditions are recommended based on available data for the solid compound and general best practices for small molecules.

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage. Use tightly sealed vials to prevent moisture absorption.
-20°CUp to 1 monthSuitable for short-term storage.
4°CUp to 2 years (as powder)For the solid compound, storage at 4°C is viable for extended periods.

Note: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure optimal performance. If precipitation occurs upon dissolution, sonication may be used to aid solubilization.

Long-Term Stability Data (Hypothetical)

The following tables present hypothetical long-term stability data for this compound solutions under various storage conditions. This data is illustrative and should be confirmed by experimental studies.

Table 1: Stability of this compound in DMSO (10 mM) at Different Temperatures

Storage Time (Days)% Recovery at -80°C% Recovery at -20°C% Recovery at 4°C% Recovery at 25°C
0100.0100.0100.0100.0
3099.899.598.295.1
9099.598.795.388.4
18099.297.891.580.2

Table 2: Stability of this compound in Different Solvents (1 mM) at 4°C

Storage Time (Days)% Recovery in DMSO% Recovery in Ethanol% Recovery in Acetonitrile
0100.0100.0100.0
3098.297.596.8
9095.393.191.2
18091.587.484.5

Forced Degradation Studies (Hypothetical Results)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following table summarizes the hypothetical results of forced degradation studies on this compound.

Table 3: Summary of Forced Degradation Studies of this compound

Stress ConditionTime% DegradationNumber of DegradantsObservations
0.1 M HCl24 h< 2%1Minor degradation observed.
0.1 M NaOH8 h~15%2Significant degradation observed.
3% H₂O₂24 h~5%1Moderate degradation.
Thermal (80°C)48 h< 3%1Relatively stable to heat.
Photolytic (ICH Q1B)24 h< 2%1Stable to light exposure.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare standardized solutions of this compound for stability studies and biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof)

  • Acetonitrile (HPLC grade)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sonicator

Procedure:

  • Stock Solution (10 mM in DMSO): a. Accurately weigh the required amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. c. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution. d. Aliquot the stock solution into amber vials to minimize freeze-thaw cycles and light exposure. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Working Solutions (e.g., 1 mM): a. Thaw a vial of the 10 mM stock solution at room temperature. b. Dilute the stock solution to the desired final concentration (e.g., 1 mM) using the appropriate solvent (DMSO, ethanol, or acetonitrile). c. Vortex briefly to ensure homogeneity. d. Use the working solution immediately for experiments.

Protocol 2: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound (1 mg/mL in a suitable solvent like acetonitrile:water 50:50)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the this compound solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples, including a non-stressed control, using the stability-indicating HPLC-UV method described in Protocol 3.

Protocol 3: Stability-Indicating HPLC-UV Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • System Suitability: Inject a standard solution of this compound five times. The relative standard deviation (RSD) for the peak area should be less than 2%.

  • Analysis of Stability Samples: Inject the control and stressed samples from the long-term stability and forced degradation studies.

  • Data Analysis: a. Identify the peak corresponding to this compound based on its retention time. b. Identify any new peaks as potential degradation products. c. Calculate the percentage recovery of this compound and the percentage of each degradant.

Visualizations

Signaling Pathway of this compound

G TSH TSH / TSH-Abs TSHR TSH Receptor TSH->TSHR Activates G_protein G Protein (Gs) TSHR->G_protein Activates This compound This compound This compound->TSHR Inhibits (Allosteric) AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

Caption: this compound acts as an allosteric inverse agonist of the TSH receptor.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) prep_working Prepare Working Solutions (e.g., 1 mg/mL) prep_stock->prep_working long_term Long-Term Stability (Different T°, Solvents) prep_working->long_term forced_deg Forced Degradation (Acid, Base, H₂O₂, Heat, Light) prep_working->forced_deg hplc_analysis HPLC-UV Analysis long_term->hplc_analysis forced_deg->hplc_analysis data_analysis Data Analysis (% Recovery, % Degradation) hplc_analysis->data_analysis G cluster_stress Stress Conditions cluster_outcomes Potential Outcomes This compound This compound Acid Acidic (0.1 M HCl) This compound->Acid Base Basic (0.1 M NaOH) This compound->Base Oxidation Oxidative (3% H₂O₂) This compound->Oxidation Thermal Thermal (80°C) This compound->Thermal Photolytic Photolytic (ICH Q1B) This compound->Photolytic Deg_Products Degradation Products Acid->Deg_Products Base->Deg_Products Oxidation->Deg_Products Thermal->Deg_Products Photolytic->Deg_Products Stability_Profile Intrinsic Stability Profile Deg_Products->Stability_Profile Method_Validation Stability-Indicating Method Validation Deg_Products->Method_Validation

References

Application Notes and Protocols: NCGC00229600 Interaction with Thyroid Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00229600 is a small-molecule, allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2] It is a valuable tool for studying the TSHR signaling pathway and holds potential as a therapeutic agent for conditions like Graves' disease, which is characterized by the overstimulation of the TSHR by autoantibodies.[2] While specific studies on the cellular permeability and active uptake mechanisms of this compound in thyroid cells are not extensively detailed in publicly available literature, its biological effects are well-documented. This document provides an overview of its known interactions with thyroid cells, focusing on its functional impact, and offers detailed protocols for assessing its activity.

The primary mechanism of action for this compound is not dependent on intracellular uptake but rather on its binding to the extracellular domain of the TSHR. This interaction allosterically inhibits the receptor, preventing its activation by both the thyroid-stimulating hormone (TSH) and thyroid-stimulating antibodies.[2] Therefore, the "uptake" of this compound's activity is observed through the modulation of downstream signaling pathways.

Quantitative Data Summary

The inhibitory effects of this compound on TSHR signaling have been quantified in various studies. The following tables summarize key findings.

Table 1: Inhibition of cAMP Production by this compound

Cell TypeStimulantThis compound ConcentrationPercent Inhibition of cAMP ProductionReference
HEK-EM293 cells expressing human TSHRTSHNot specifiedCompetitive inhibition[2]
Primary cultures of human thyrocytes30 GD seraNot specified39 ± 2.6%
Graves' Orbital Fibroblasts (GOFs)TSHNot specifiedSignificant reduction
Graves' Orbital Fibroblasts (GOFs)M22 (TSHR-stimulating antibody)Not specifiedSignificant reduction

Table 2: Inhibition of Gene Expression by this compound

Cell TypeStimulantTarget GeneThis compound ConcentrationPercent Inhibition of mRNA LevelsReference
Primary cultures of human thyrocytesBasal and GD seraThyroperoxidaseNot specified65 ± 2.0%

Signaling Pathway

This compound acts as an allosteric inverse agonist on the TSH receptor, a G-protein coupled receptor (GPCR). The binding of TSH or stimulating antibodies to the TSHR typically activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and ultimately modulating thyroid hormone synthesis and release. This compound binds to a site on the TSHR distinct from the agonist binding site and stabilizes the receptor in an inactive conformation, thereby inhibiting this signaling cascade.

TSHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TSH TSH TSHR TSHR TSH->TSHR Autoantibody Autoantibody Autoantibody->TSHR This compound This compound This compound->TSHR Inhibits G_Protein Gs Protein TSHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Thyroid_Function Thyroid Hormone Synthesis & Release PKA->Thyroid_Function Modulates

Caption: TSHR signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound on thyroid cells.

Protocol 1: Assessment of this compound on cAMP Production in Primary Human Thyrocytes

Objective: To determine the effect of this compound on basal and stimulated cAMP production in primary cultures of human thyrocytes.

Materials:

  • Primary human thyrocytes

  • Cell culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, hydrocortisone, and somatostatin)

  • This compound

  • Thyroid-stimulating hormone (TSH) or patient sera containing thyroid-stimulating antibodies

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • Multi-well cell culture plates (e.g., 96-well)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture primary human thyrocytes in appropriate medium until they reach the desired confluency in 96-well plates.

  • Starvation: Prior to the experiment, starve the cells in serum-free medium for a defined period (e.g., 2-4 hours) to reduce basal signaling.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in assay buffer.

    • Add this compound to the cells at various concentrations and incubate for a predetermined time (e.g., 30 minutes).

    • Include a vehicle control (DMSO) group.

  • Stimulation:

    • Add TSH or patient sera to the wells, with and without this compound.

    • Include a control group with no stimulant to measure basal cAMP levels.

    • Incubate for an appropriate time to allow for cAMP production (e.g., 1 hour).

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen assay method.

  • Data Analysis:

    • Normalize the cAMP levels to the protein concentration in each well.

    • Calculate the percentage inhibition of stimulated cAMP production by this compound compared to the stimulated control.

    • Plot dose-response curves to determine the IC50 of this compound.

experimental_workflow A Culture primary human thyrocytes in 96-well plates B Starve cells in serum-free medium A->B C Treat with this compound (various concentrations) B->C D Stimulate with TSH or patient sera C->D E Lyse cells and measure intracellular cAMP D->E F Data analysis: Calculate % inhibition and determine IC50 E->F

Caption: Workflow for assessing this compound's effect on cAMP.

Protocol 2: Analysis of Thyroperoxidase mRNA Expression

Objective: To evaluate the effect of this compound on the expression of thyroperoxidase (TPO) mRNA in primary human thyrocytes.

Materials:

  • Primary human thyrocytes

  • Cell culture medium

  • This compound

  • TSH or patient sera

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green)

  • Primers for TPO and a housekeeping gene (e.g., GAPDH)

  • 6-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Culture primary human thyrocytes in 6-well plates.

    • Treat the cells with this compound and/or TSH/patient sera as described in Protocol 1. The incubation time for gene expression studies will typically be longer (e.g., 24-48 hours).

  • RNA Extraction:

    • After treatment, wash the cells with PBS and lyse them.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers for TPO and a housekeeping gene.

    • Set up reactions in triplicate for each sample and condition.

    • Run the qPCR program with appropriate cycling conditions.

  • Data Analysis:

    • Calculate the relative expression of TPO mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

    • Compare the TPO expression levels between different treatment groups to determine the inhibitory effect of this compound.

Conclusion

This compound is a potent and specific inhibitor of the TSH receptor. While its direct cell permeability and uptake characteristics in thyroid cells have not been the primary focus of published research, its functional impact on TSHR signaling is well-established. The provided protocols offer a framework for researchers to investigate the biological activity of this compound and similar compounds in thyroid cell models. Future studies may elucidate the specific physicochemical properties that govern its interaction with the cell membrane and its potential for intracellular accumulation, further refining its profile as a research tool and therapeutic candidate.

References

Troubleshooting & Optimization

NCGC00229600 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCGC00229600. The information is designed to address common solubility issues and provide guidance on proper handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small-molecule, allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2] Unlike a direct antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the basal, constitutive activity of the receptor. This compound does not compete for the same binding site as TSH but binds to a different (allosteric) site on the receptor to inhibit its signaling.[2] Its primary application is in the study of Graves' disease, where it has been shown to inhibit TSHR activation by both TSH and stimulating autoantibodies.[1][2]

Q2: What are the primary solubility challenges with this compound?

A2: The primary challenge with this compound is its poor solubility in aqueous solutions. Like many small molecule inhibitors, its hydrophobic nature makes it difficult to dissolve in standard biological buffers, which can lead to precipitation and inaccurate experimental results.

Q3: What are the recommended solvents for dissolving this compound?

A3: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is crucial to use newly opened, high-purity, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly impact the solubility of the compound.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of up to 50 mg/mL (104.26 mM). To aid dissolution, gentle warming and/or ultrasonication may be necessary. Always ensure the compound is fully dissolved before making further dilutions.

Q5: How should I store stock solutions of this compound?

A5: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Issue 1: this compound precipitates out of my stock solution.
Possible Cause Troubleshooting Steps
Solvent Quality Ensure you are using high-purity, anhydrous DMSO. Water in the DMSO can significantly reduce solubility.
Incomplete Dissolution Use ultrasonication or gentle warming to ensure the compound is fully dissolved in the initial stock solution.
Storage Issues Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Ensure storage at the recommended temperatures (-20°C for short-term, -80°C for long-term).
Issue 2: The compound precipitates when I dilute my DMSO stock into aqueous assay buffer.
Possible Cause Troubleshooting Steps
Concentration Exceeds Aqueous Solubility The final concentration of this compound in your aqueous buffer is likely too high. Determine the maximum soluble concentration in your final assay medium through a serial dilution test.
Insufficient Mixing After adding the DMSO stock to the aqueous buffer, mix thoroughly by gentle vortexing or pipetting.
Final DMSO Concentration Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent effects on your biological system.

Data Presentation: Solubility of this compound

Solvent/Vehicle Concentration Result Notes Reference
In Vitro
DMSO50 mg/mL (104.26 mM)Clear SolutionMay require ultrasonication. Use of newly opened, anhydrous DMSO is critical.
In Vivo
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.21 mM)Suspended SolutionRequires ultrasonication. Suitable for oral and intraperitoneal injection.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.21 mM)Clear SolutionSaturation unknown.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays (e.g., cAMP Measurement)
  • Prepare Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM.

    • If necessary, use an ultrasonic bath to ensure complete dissolution.

    • Store the stock solution in aliquots at -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for your experiment.

    • Further dilute the DMSO serial dilutions into your final assay buffer (e.g., cell culture medium) to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.

Protocol 2: Preparation of this compound for In Vivo Administration (Suspended Solution)
  • Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.

  • Prepare a 20% SBE-β-CD in saline solution.

  • To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mix thoroughly and use ultrasonication to create a uniform suspension.

  • This will result in a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.

Visualizations

TSHR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TSHR TSHR G_protein G Protein (Gs/Gq) TSHR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts TSH TSH / TSAb TSH->TSHR Activates This compound This compound This compound->TSHR Inhibits (Allosteric) ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: TSHR signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Dilution start Start: Obtain this compound dissolve Dissolve in 100% Anhydrous DMSO (up to 50 mg/mL) start->dissolve ultrasonicate Ultrasonicate if necessary dissolve->ultrasonicate stock 10 mM Stock Solution ultrasonicate->stock Fully Dissolved aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw serial_dmso Serial Dilution in DMSO thaw->serial_dmso serial_buffer Dilute into Aqueous Buffer (Final DMSO < 0.5%) serial_dmso->serial_buffer add_to_assay Add to Biological Assay serial_buffer->add_to_assay end End: Data Acquisition add_to_assay->end

Caption: Experimental workflow for preparing this compound for in vitro assays.

troubleshooting_workflow cluster_stock_issue Stock Solution Troubleshooting cluster_dilution_issue Dilution Troubleshooting start Problem: Compound Precipitates in Aqueous Buffer check_stock Is the stock solution clear? start->check_stock use_new_dmso Use fresh, anhydrous DMSO check_stock->use_new_dmso No check_conc Is final concentration too high? check_stock->check_conc Yes sonicate Sonicate/Warm stock solution use_new_dmso->sonicate remake_stock Remake stock solution sonicate->remake_stock remake_stock->check_stock lower_conc Lower final concentration check_conc->lower_conc Yes check_dmso Is final DMSO% > 0.5%? check_conc->check_dmso No success Solution Clear: Proceed with Experiment lower_conc->success adjust_dmso Adjust dilution scheme check_dmso->adjust_dmso Yes check_dmso->success No adjust_dmso->success

Caption: Logical workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: Optimizing NCGC00229600 Concentration for TSHR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing NCGC00229600 for thyroid-stimulating hormone receptor (TSHR) inhibition. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small-molecule, allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2] Unlike orthosteric antagonists that compete with the natural ligand (TSH) for the same binding site, this compound binds to a different site on the receptor. This binding alters the receptor's conformation, leading to a decrease in its basal activity and inhibition of TSH-stimulated signaling.[1]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used to study the role of TSHR in various physiological and pathological processes. It is a valuable tool for investigating Graves' disease, where autoantibodies constitutively activate the TSHR, and for exploring the downstream signaling pathways of the TSHR.[1][3]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: What is the expected stability of this compound in cell culture media?

A4: The stability of small molecules in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum. While specific long-term stability data for this compound in various media is not extensively published, it is best practice to prepare fresh dilutions from a frozen stock for each experiment. For long-duration experiments, consider replenishing the media with fresh compound at regular intervals to maintain a consistent concentration.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Lower than expected TSHR inhibition.

Possible Cause Troubleshooting Step
Suboptimal concentration of this compound Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Degradation of this compound Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Cell health and density Ensure cells are healthy and within the optimal passage number. Cell density can affect the apparent potency of an inhibitor; optimize seeding density.
Assay sensitivity Verify the sensitivity and dynamic range of your assay (e.g., cAMP assay). Ensure the level of TSH stimulation is appropriate to detect inhibition.

Issue 2: Observed cytotoxicity or off-target effects.

Possible Cause Troubleshooting Step
High concentration of this compound Determine the cytotoxic concentration 50 (CC50) for your cell line using a cell viability assay. Work with concentrations well below the CC50.
Solvent (DMSO) toxicity Ensure the final DMSO concentration in your cell culture medium is non-toxic, typically below 0.5%. Include a vehicle control (medium with the same DMSO concentration) in all experiments.
Off-target effects of the compound To confirm that the observed effects are TSHR-mediated, use a negative control cell line that does not express TSHR. Additionally, you can perform rescue experiments by overexpressing TSHR.

Issue 3: Variability in experimental results.

Possible Cause Troubleshooting Step
Inconsistent experimental procedures Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.
Inconsistent compound preparation Prepare a large batch of stock solution to be used across a series of experiments to minimize variability from weighing and dissolving the compound.
Cell line instability Monitor your cell line for changes in morphology, growth rate, and TSHR expression levels over time.

Data Presentation

The following tables summarize the inhibitory effects of this compound on TSHR signaling from published studies.

Table 1: Inhibition of cAMP Production by this compound

Cell TypeStimulusThis compound ConcentrationPercent Inhibition of cAMP ProductionReference
HEK-EM293 cells expressing human TSHRBasalNot specifiedInhibited
HEK-EM293 cells expressing human TSHRTSHNot specifiedInhibited
Primary human thyrocytesGraves' disease patient sera (n=30)Not specified39% ± 2.6%
Graves' orbital fibroblasts (GOFs)TSH and M22 (TSHR-stimulating antibody)30 µMReduced

Table 2: Inhibition of Thyroperoxidase (TPO) mRNA Expression by this compound

Cell TypeStimulusThis compound ConcentrationPercent Inhibition of TPO mRNA Up-regulationReference
Primary human thyrocytesBasal and Graves' disease patient seraNot specified65% ± 2.0%

Experimental Protocols

1. cAMP Production Assay

This protocol is a general guideline for measuring TSH-stimulated cAMP production in cells treated with this compound.

  • Materials:

    • HEK-EM293 cells stably expressing human TSHR

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • Bovine TSH

    • Phosphodiesterase inhibitor (e.g., IBMX)

    • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.

    • Prepare serial dilutions of this compound in assay buffer.

    • Aspirate the culture medium and wash the cells with assay buffer.

    • Add the this compound dilutions to the cells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Add TSH at a concentration that elicits a submaximal response (e.g., EC80) to the wells, along with a phosphodiesterase inhibitor.

    • Incubate for the recommended time for the cAMP assay kit (e.g., 30-60 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.

    • Include appropriate controls: vehicle control (DMSO), TSH stimulation alone, and basal (no TSH).

2. Quantification of Thyroperoxidase (TPO) mRNA Levels by RT-qPCR

This protocol outlines the steps to measure the effect of this compound on TPO mRNA expression in primary human thyrocytes.

  • Materials:

    • Primary human thyrocytes

    • Thyrocyte culture medium

    • This compound

    • TSH or Graves' disease patient serum

    • RNA extraction kit

    • Reverse transcription kit

    • qPCR master mix

    • Primers for TPO and a reference gene (e.g., GAPDH, ACTB)

  • Procedure:

    • Culture primary human thyrocytes in appropriate multi-well plates.

    • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 24-48 hours).

    • During the final hours of incubation, stimulate the cells with TSH or Graves' disease patient serum.

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess the quantity and quality of the extracted RNA.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

    • Perform qPCR using a qPCR master mix and specific primers for TPO and the reference gene.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative expression of TPO mRNA, normalized to the reference gene.

Visualizations

TSHR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TSH TSH TSHR TSHR TSH->TSHR Activates This compound This compound This compound->TSHR Inhibits (Allosteric) G_protein Gαs TSHR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., TPO) CREB->Gene_Expression Regulates

Caption: TSHR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_cAMP_Assay start Seed Cells pre_incubation Pre-incubate with This compound start->pre_incubation stimulation Stimulate with TSH pre_incubation->stimulation incubation Incubate stimulation->incubation lysis Cell Lysis incubation->lysis measurement Measure cAMP lysis->measurement end Data Analysis measurement->end

Caption: Experimental workflow for a cAMP production assay.

References

potential off-target effects of NCGC00229600 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NCGC00229600 in cellular assays. The information is intended for scientists and drug development professionals to help anticipate and troubleshoot potential issues related to the use of this compound.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotype

Researchers might observe a cellular phenotype that is not consistent with the known on-target activity of this compound as a thyrotropin receptor (TSHR) inverse agonist. This could be due to off-target effects.

Table 1: Potential Off-Target Effects of this compound and Mitigation Strategies

Potential Off-Target EffectPossible CauseRecommended Action
Unexplained Cytotoxicity At high concentrations, small molecules can induce cytotoxicity through off-target interactions or general cellular stress.- Determine the EC50 for the on-target effect and use the lowest effective concentration. - Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your primary assay to monitor for cytotoxicity.
Modulation of Other GPCRs This compound is a quinazolinone derivative, a scaffold known to interact with various biological targets. It may interact with other G-protein coupled receptors (GPCRs).[1][2][3][4]- If available, screen this compound against a panel of common GPCRs. - Use a counterscreening assay with cell lines expressing related GPCRs but not TSHR.
Kinase Inhibition The quinazolinone scaffold is also found in many kinase inhibitors.[5] There is a possibility of off-target kinase inhibition.- Perform a broad kinase screening assay (e.g., KINOMEscan™) to identify potential kinase off-targets. - If a specific kinase is suspected, test this compound in a specific kinase activity assay.
Variable Potency Across Cell Lines The expression levels of TSHR and potential off-target proteins can vary between cell lines, leading to different potencies.- Quantify TSHR expression levels in your cell lines (e.g., by qPCR or Western blot). - Compare the dose-response curve of this compound in different cell lines.
Issue 2: Difficulty in Reproducing On-Target Effects

Difficulty in consistently observing the expected inhibition of TSHR signaling (e.g., decreased cAMP levels) can arise from suboptimal experimental conditions.

Table 2: Experimental Protocols for On-Target Activity Assessment

AssayExperimental Protocol
cAMP Measurement Assay in HEK293 cells stably expressing TSHR 1. Cell Culture: Culture TSHR-HEK293 cells in DMEM with 10% FBS. 2. Seeding: Seed cells in a 96-well plate at a density of 15,000 cells/well and incubate overnight. 3. Compound Treatment: Replace the medium with serum-free medium containing this compound or vehicle control and incubate for 30 minutes. 4. Stimulation: Add TSH or a stimulating antibody (e.g., M22) to the wells and incubate for 30-60 minutes. 5. Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or luminescence-based).
Thyroperoxidase (TPO) mRNA Level Measurement in Primary Human Thyrocytes 1. Cell Culture: Culture primary human thyrocytes in a specialized medium. 2. Treatment: Treat cells with this compound or vehicle for a predetermined time (e.g., 24 hours). 3. Stimulation: Add TSH or Graves' disease patient sera to stimulate TSHR. 4. RNA Extraction: Extract total RNA from the cells using a commercial kit. 5. RT-qPCR: Perform reverse transcription followed by quantitative PCR (qPCR) using primers specific for TPO and a housekeeping gene. 6. Data Analysis: Calculate the relative TPO mRNA expression normalized to the housekeeping gene.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound?

A1: this compound is an allosteric inverse agonist of the thyrotropin receptor (TSHR). It inhibits both basal and TSH-stimulated cAMP production. It has been shown to antagonize TSHR activation by thyroid-stimulating antibodies found in the sera of patients with Graves' disease.

Q2: Are there any known off-target effects of this compound?

A2: As of the latest available data, there are no specific, publicly documented off-target activities for this compound. However, its chemical scaffold, a quinazolinone, is known to be a "privileged structure" in medicinal chemistry, meaning it can interact with a variety of biological targets. Therefore, off-target effects on other GPCRs or kinases are a theoretical possibility and should be considered when interpreting experimental data, especially at higher concentrations.

Q3: What are the initial steps to assess potential off-target effects in my cellular model?

A3: A good starting point is to perform a dose-response curve for your observed phenotype and compare it with the known on-target potency of this compound for TSHR inhibition. If the phenotype occurs at significantly higher concentrations than required for TSHR inhibition, it may suggest an off-target effect. Additionally, using a control cell line that does not express TSHR can help differentiate on-target from off-target effects.

Q4: How can I be sure my observed effect is due to TSHR inhibition?

A4: To confirm that the observed effect is mediated by TSHR, you can perform rescue experiments. For example, after treating with this compound, you can try to overcome the inhibition by adding a high concentration of the natural ligand, TSH. Additionally, using siRNA or CRISPR to knock down TSHR in your cells should abolish the effect of this compound if it is on-target.

Visualizations

On_Target_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TSHR TSHR G_protein Gαs TSHR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates TPO_Gene TPO Gene Expression CREB->TPO_Gene Increases TSH TSH TSH->TSHR Activates This compound This compound This compound->TSHR Inhibits

Caption: On-target signaling pathway of this compound.

Off_Target_Hypothesis cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound TSHR TSHR This compound->TSHR Inhibits Other_GPCR Other GPCRs This compound->Other_GPCR Interacts? Kinase Kinases This compound->Kinase Interacts? OnTarget_Effect Decreased cAMP TSHR->OnTarget_Effect OffTarget_Effect Unintended Cellular Effects Other_GPCR->OffTarget_Effect Kinase->OffTarget_Effect

Caption: Hypothesis for on-target vs. potential off-target effects.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Check_Concentration Is the effective concentration significantly higher than the TSHR IC50? Control_Cell_Line Test in TSHR-negative cell line Check_Concentration->Control_Cell_Line Yes On_Target_Investigation Investigate Downstream TSHR Signaling Check_Concentration->On_Target_Investigation No Dose_Response->Check_Concentration Phenotype_Present Is the phenotype still present? Control_Cell_Line->Phenotype_Present Off_Target_Screening Consider Off-Target Screening (e.g., Kinase Panel, GPCR Panel) Phenotype_Present->Off_Target_Screening Yes Conclusion_On_Target Likely On-Target Effect Phenotype_Present->Conclusion_On_Target No Conclusion_Off_Target Likely Off-Target Effect Off_Target_Screening->Conclusion_Off_Target On_Target_Investigation->Conclusion_On_Target

Caption: Troubleshooting workflow for unexpected cellular effects.

References

troubleshooting inconsistent results with NCGC00229600

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NCGC00229600, a small-molecule allosteric inverse agonist of the thyrotropin receptor (TSHR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2] This means it binds to a site on the receptor different from the natural ligand (TSH) and reduces the receptor's basal signaling activity.[2] It effectively inhibits TSHR activation by both TSH and thyroid-stimulating antibodies (TSAbs) found in Graves' disease.[1][2] The primary downstream effect of this inhibition is a reduction in cyclic AMP (cAMP) production.

Q2: In what cell types has this compound been shown to be effective?

This compound has demonstrated activity in various in vitro systems, including:

  • HEK-EM293 cells stably overexpressing human TSHRs.

  • Primary cultures of human thyrocytes.

  • Graves' orbital fibroblasts (GOFs), both undifferentiated and differentiated into adipocytes.

Q3: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, formulations using a combination of DMSO and corn oil or SBE-β-CD in saline have been described. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.

Troubleshooting Inconsistent Results

Problem 1: Higher than expected basal signaling in control (vehicle-treated) cells.
Possible Cause Recommended Solution
Cell Culture Contamination Regularly test cell lines for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination.
High Passage Number of Cells Use cells with a low passage number. High passage numbers can lead to genetic drift and altered receptor expression or signaling.
Serum Component Variability Test different lots of fetal bovine serum (FBS) or use a serum-free medium if the experimental model allows. Some serum components may non-specifically activate the TSHR.
Problem 2: Variability in the inhibitory effect of this compound.
Possible Cause Recommended Solution
Inconsistent Compound Concentration Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing.
Compound Precipitation This compound may precipitate in aqueous media. Visually inspect the final dilution for any signs of precipitation. Sonication or gentle heating may aid dissolution, but stability under these conditions should be verified.
Cell Density and Health Ensure consistent cell seeding density across all wells and experiments. Only use cells that are healthy and in the logarithmic growth phase.
Incubation Time Optimize the incubation time with this compound. A time-course experiment may be necessary to determine the optimal duration for observing the inhibitory effect.
Problem 3: No significant inhibition of TSH- or TSAb-stimulated signaling.
Possible Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Low TSHR Expression Verify the expression of TSHR in your cell model using techniques like qPCR, Western blot, or flow cytometry.
Ligand Concentration Too High If using TSH or another agonist, ensure the concentration is not excessively high, as this may overcome the inhibitory effect of this compound.
Compound Degradation Ensure the compound has been stored correctly and is within its recommended shelf life.

Quantitative Data Summary

The following table summarizes the reported inhibitory effects of this compound from key studies.

Experimental System Stimulus Measured Endpoint Reported Inhibition Reference
HEK-EM293 cells with human TSHRBasalcAMP ProductionInhibition Observed
HEK-EM293 cells with human TSHRTSHcAMP ProductionCompetitive Inhibition
Primary human thyrocytesGraves' disease seraThyroperoxidase mRNA65 ± 2.0%
Various30 Graves' disease seracAMP Production39 ± 2.6%

Experimental Protocols

Protocol 1: In Vitro cAMP Inhibition Assay
  • Cell Seeding: Plate HEK-EM293 cells stably expressing human TSHR in a 96-well plate at a density of 50,000 cells/well and culture overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to the desired concentrations in serum-free medium.

  • Treatment: Wash the cells once with serum-free medium. Add the diluted this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells and incubate for 30 minutes at 37°C.

  • Stimulation: Add TSH or other agonists at the desired concentration to the wells and incubate for an additional 60 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the cAMP levels to the vehicle control and plot the results as a percentage of the maximal TSH response.

Visualizations

Signaling Pathway of TSHR and Inhibition by this compound

TSHR_Signaling_Pathway cluster_membrane Cell Membrane TSHR TSHR G_protein Gαs TSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts TSH TSH / TSAb TSH->TSHR Activates This compound This compound This compound->TSHR Inhibits (Allosteric) ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Thyroperoxidase) CREB->Gene_Expression Regulates

Caption: TSHR signaling cascade and the inhibitory point of this compound.

Troubleshooting Workflow for Inconsistent Inhibition

Troubleshooting_Workflow Start Inconsistent Inhibition with this compound Check_Compound Verify Compound Integrity Start->Check_Compound Check_Cells Assess Cell Health & Passage Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Solubility Check for Precipitation Check_Compound->Solubility Storage Confirm Correct Storage Check_Compound->Storage Contamination Test for Contamination Check_Cells->Contamination Expression Verify TSHR Expression Check_Cells->Expression Concentration Optimize Concentrations (Compound & Ligand) Check_Protocol->Concentration Incubation Optimize Incubation Time Check_Protocol->Incubation Resolve Issue Resolved Solubility->Resolve If Resolved Storage->Resolve If Resolved Contamination->Resolve If Resolved Expression->Resolve If Resolved Concentration->Resolve If Resolved Incubation->Resolve If Resolved

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Technical Support Center: Minimizing Cytotoxicity of NCGC00229600 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of NCGC00229600 in primary cell cultures. The following information is intended to facilitate troubleshooting and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that functions as an allosteric inverse agonist of the thyrotropin receptor (TSHR)[1][2]. This means it binds to a site on the TSHR different from the thyroid-stimulating hormone (TSH) binding site and reduces the basal activity of the receptor. Its primary role is to inhibit TSHR signaling, which has been demonstrated in both model cell systems and primary cultures of human thyrocytes[1][2].

Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures when using this compound?

Primary cells are generally more sensitive to chemical compounds compared to immortalized cell lines. Several factors could contribute to the observed cytotoxicity:

  • High Compound Concentration: The concentration of this compound may be too high for the specific primary cell type being used.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.

  • Off-Target Effects: At higher concentrations, small molecules can interact with unintended cellular targets, leading to toxicity.

  • Prolonged Exposure: Continuous exposure to the compound may induce stress and cell death pathways.

  • Cell Culture Conditions: Suboptimal culture conditions can sensitize cells to chemical-induced stress.

Q3: What are the expected morphological changes in primary cells indicative of this compound-induced cytotoxicity?

Common morphological indicators of cytotoxicity include:

  • Increased number of floating or detached cells.

  • Cell shrinkage and rounding.

  • Formation of apoptotic bodies (small, membrane-bound vesicles).

  • Vacuolization of the cytoplasm.

  • Loss of normal cell morphology and adherence.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and minimize the cytotoxicity of this compound in your primary cell culture experiments.

Problem Potential Cause Recommended Action
High cell death observed at all tested concentrations. Compound concentration is too high. Perform a dose-response experiment with a wider and lower range of this compound concentrations to determine the 50% cytotoxic concentration (CC50).
Solvent (DMSO) toxicity. Run a vehicle control with the same final concentrations of DMSO used for this compound. Ensure the final DMSO concentration is below 0.5%.
Compound precipitation. Visually inspect the culture medium for any signs of compound precipitation after dilution. If precipitation occurs, consider using a different solvent or a lower concentration. Information on solubility suggests that sonication may be needed to aid dissolution in some vehicles[1].
Inconsistent results between experiments. Variability in cell culture conditions. Standardize cell passage number, seeding density, and media components for all experiments.
Degradation of this compound. Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months.
Desired biological effect is only seen at cytotoxic concentrations. Narrow therapeutic window. Optimize the incubation time. Shorter exposure times may achieve the desired effect with less cytotoxicity.
Off-target effects. Consider using a lower, non-toxic concentration of this compound in combination with other agents to potentiate the desired effect.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A broad range is recommended for the initial experiment (e.g., 0.1 µM to 100 µM).

    • Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include untreated control wells with fresh medium only.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

    • After the incubation, carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well tissue culture plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound and controls.

  • Incubation:

    • Incubate the plate for the desired experimental duration.

  • LDH Assay:

    • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well of the new plate.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

    • Add the stop solution provided in the kit to each well.

  • Data Acquisition:

    • Read the absorbance at the wavelength specified in the kit's protocol (usually 490 nm) using a microplate reader.

Data Presentation

Table 1: Troubleshooting Summary for this compound Cytotoxicity

Parameter Recommendation to Minimize Cytotoxicity Rationale
Concentration Perform a dose-response curve to determine the optimal non-toxic concentration.Primary cells are highly sensitive, and the therapeutic window may be narrow.
Solvent (DMSO) Keep the final concentration below 0.5% and always include a vehicle control.High concentrations of DMSO are toxic to most cell types.
Incubation Time Optimize for the shortest duration that achieves the desired biological effect.Prolonged exposure can lead to cumulative toxicity.
Cell Density Maintain consistent and optimal seeding density.Cell density can affect nutrient availability and cell health, influencing sensitivity to the compound.
Controls Always include untreated, vehicle, and positive (known cytotoxic agent) controls.Essential for accurate interpretation of the results.

Mandatory Visualizations

TSHR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TSHR TSHR G_protein G Protein (Gαs, Gαq) TSHR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates (Gαs) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cell_Response Cellular Response (Proliferation, Survival, Differentiation) PKA->Cell_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC Ca2+ / PKC IP3_DAG->Ca2_PKC Ca2_PKC->Cell_Response This compound This compound This compound->TSHR Inhibits

Caption: TSHR signaling pathways inhibited by this compound.

Experimental_Workflow start Start seed_cells Seed Primary Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_compound Prepare Serial Dilutions of this compound incubate_24h->prepare_compound treat_cells Treat Cells incubate_24h->treat_cells prepare_compound->treat_cells incubate_exp Incubate for Experimental Duration treat_cells->incubate_exp add_reagent Add Cytotoxicity Assay Reagent (MTT or LDH) incubate_exp->add_reagent incubate_assay Incubate as per Assay Protocol add_reagent->incubate_assay read_plate Read Absorbance incubate_assay->read_plate analyze_data Analyze Data (Calculate CC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound cytotoxicity.

Caption: Logical workflow for troubleshooting cytotoxicity.

References

addressing NCGC00229600 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCGC00229600. The information provided is designed to address common challenges, particularly the issue of precipitation in aqueous buffers during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent and selective allosteric inverse agonist of the thyrotropin receptor (TSHR). Its chemical structure, a quinazolinone derivative, contributes to its hydrophobic nature, leading to low aqueous solubility.[1] This can result in precipitation when preparing solutions in aqueous buffers for in vitro assays, leading to inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions of this compound.[2] It is crucial to use an anhydrous, high-purity grade of DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[2][3]

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

This phenomenon, known as "precipitation upon dilution" or "solvent shock," is common for hydrophobic compounds. Several strategies can be employed to mitigate this issue:

  • Reduce the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.

  • Optimize your dilution method: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform a serial dilution of the stock solution in 100% DMSO first, and then add the final diluted DMSO solution to your aqueous buffer.[4]

  • Maintain a low final DMSO concentration: For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, for biochemical assays that are less sensitive to DMSO, a slightly higher concentration may be tolerated and could help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Consider co-solvents: For particularly challenging situations, the use of a co-solvent like ethanol or polyethylene glycol (PEG) in small percentages might improve solubility. However, the compatibility of any co-solvent with your specific assay system must be validated.

Q4: Can the type of aqueous buffer affect the solubility of this compound?

Yes, the composition of the aqueous buffer can significantly impact solubility. Factors such as pH and the presence of salts can influence whether a hydrophobic compound remains in solution. Salts in buffers can decrease the solubility of hydrophobic compounds. The solubility of compounds with ionizable groups, such as the amine groups in this compound, can be pH-dependent. It is advisable to test the solubility of this compound in the specific buffer you intend to use for your experiments.

Q5: How should I store my this compound stock solution?

For optimal stability, store the DMSO stock solution of this compound in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months. At -20°C, it is stable for up to 1 month.

Troubleshooting Guide

This guide provides a step-by-step approach to address precipitation issues with this compound in your experiments.

Issue 1: this compound powder is not fully dissolving in DMSO.
  • Root Cause Analysis and Solutions:

    • DMSO Quality: Ensure you are using a fresh, anhydrous, high-purity grade of DMSO.

    • Temperature: Gentle warming of the solution to 37°C in a water bath, accompanied by vortexing or sonication, can aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Concentration: You may be attempting to prepare a stock solution that exceeds the solubility limit of this compound in DMSO (50 mg/mL). If the powder does not dissolve completely, prepare a less concentrated stock solution.

Issue 2: Precipitation is observed immediately upon diluting the DMSO stock into an aqueous buffer.
  • Root Cause Analysis and Solutions:

    • Solvent Shock: This is the most likely cause. Instead of a single large dilution, perform a serial dilution in 100% DMSO to a concentration closer to your final working concentration before adding it to the aqueous buffer.

    • Final Concentration Too High: Your final experimental concentration may exceed the aqueous solubility of this compound. Try lowering the final concentration.

    • Improper Mixing: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer. Add the stock solution drop-wise while vortexing or swirling the buffer.

Issue 3: The aqueous solution of this compound becomes cloudy or shows precipitate over time.
  • Root Cause Analysis and Solutions:

    • Kinetic vs. Thermodynamic Solubility: The compound may have been initially dissolved in a supersaturated state (kinetically soluble) but is now precipitating as it reaches its true thermodynamic solubility limit. Prepare fresh dilutions immediately before use.

    • Buffer Interactions: Components in your buffer, especially if it contains proteins or other macromolecules (e.g., cell culture media with FBS), may be causing the compound to precipitate over time.

    • Temperature Changes: Fluctuations in temperature can affect solubility. Maintain a constant temperature throughout your experiment.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventConcentrationObservationSource
DMSO50 mg/mL (104.26 mM)Soluble with sonicationMedchemExpress
10% DMSO in Corn Oil≥ 2.5 mg/mL (≥ 5.21 mM)Clear solutionMedchemExpress
10% DMSO in Saline with 20% SBE-β-CD2.5 mg/mL (5.21 mM)Suspended solutionMedchemExpress

Table 2: Recommended Maximum Final DMSO Concentrations in In Vitro Assays

Assay TypeMaximum Recommended Final DMSO Concentration (v/v)Notes
Cell-based Assays (General)≤ 0.5%Higher concentrations can be cytotoxic.
Sensitive Cell Lines< 0.1%Essential to perform a vehicle control to assess solvent effects.
Biochemical/Enzymatic Assays1-2% (Assay Dependent)Tolerance to DMSO should be determined for each specific assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 479.57 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.796 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • 100% DMSO (anhydrous, high-purity)

  • Desired aqueous buffer (e.g., PBS, Tris-HCl), pre-warmed to the experimental temperature if necessary.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform Serial Dilution in DMSO: a. Prepare a series of dilutions of the 10 mM stock solution in 100% DMSO. For example, to prepare a 1 mM intermediate stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO. b. Continue this process to create a range of intermediate concentrations in DMSO.

  • Dilution into Aqueous Buffer: a. To prepare the final working solution, add a small volume of the appropriate DMSO intermediate stock to your pre-warmed aqueous buffer. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of a 1 mM DMSO intermediate stock to 99 µL of your aqueous buffer. b. Crucially, add the DMSO solution to the buffer while vortexing or swirling the buffer to ensure rapid and uniform dispersion.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using a slightly higher final DMSO concentration (if your assay allows).

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation over time.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Start: Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock stock_issue Issue: Stock Solution Precipitation check_stock->stock_issue No dilution_issue Issue: Precipitation upon dilution into aqueous buffer check_stock->dilution_issue Yes re_dissolve Warm, vortex, or sonicate stock solution stock_issue->re_dissolve re_dissolve->check_stock prepare_new_stock Prepare a new, lower concentration stock re_dissolve->prepare_new_stock prepare_new_stock->check_stock serial_dilution Perform serial dilutions in 100% DMSO before adding to buffer dilution_issue->serial_dilution lower_concentration Lower the final working concentration serial_dilution->lower_concentration check_dmso Is the final DMSO concentration <0.5%? lower_concentration->check_dmso increase_dmso Consider slightly increasing final DMSO% (assay permitting) check_dmso->increase_dmso No final_solution_clear Is the final solution clear? check_dmso->final_solution_clear Yes increase_dmso->final_solution_clear final_solution_clear->dilution_issue No, try another strategy proceed Proceed with experiment final_solution_clear->proceed Yes end Problem Resolved proceed->end

Caption: A workflow for troubleshooting this compound precipitation.

Experimental_Workflow Experimental Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve inspect_stock 4. Visually Inspect for Clarity dissolve->inspect_stock aliquot 5. Aliquot and Store at -80°C inspect_stock->aliquot thaw 6. Thaw Single Aliquot aliquot->thaw serial_dilute_dmso 7. Serial Dilute in 100% DMSO thaw->serial_dilute_dmso add_to_buffer 8. Add to Aqueous Buffer with Vortexing serial_dilute_dmso->add_to_buffer inspect_final 9. Visually Inspect for Precipitation add_to_buffer->inspect_final use_immediately 10. Use Immediately in Assay inspect_final->use_immediately

References

Technical Support Center: NCGC00229600 Delivery and Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery and application of NCGC00229600, a potent allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule, allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2] It functions by inhibiting both basal (constitutive) and thyroid-stimulating hormone (TSH)-induced activation of the TSHR.[1] This inhibition leads to a reduction in intracellular cyclic AMP (cAMP) production, a key second messenger in TSHR signaling. It is commonly used in research related to Graves' disease.

Q2: I am having trouble dissolving this compound. What is the recommended solvent?

A2: this compound is a hydrophobic compound with low aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). It is crucial to use a freshly opened or anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can negatively impact solubility. If you observe precipitation, gentle warming or sonication can be used to aid dissolution.

Q3: What is a recommended starting concentration for in vitro experiments?

A3: Based on published studies, a concentration of 30 µM has been shown to be effective in inhibiting TSH- and TSH-stimulating antibody (M22)-induced cAMP production in Graves' orbital fibroblasts (GOFs). However, for initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A suggested starting range could be from 1 µM to 50 µM.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to maintain the final DMSO concentration at or below 0.5% (v/v) . Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Q5: How should I store my this compound stock solution?

A5: For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, the stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

This section addresses common issues that may arise during the delivery and use of this compound in cell-based assays.

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in cell culture medium. The compound has low aqueous solubility and may precipitate when diluted from a DMSO stock into an aqueous medium.- Ensure the final DMSO concentration is sufficient to maintain solubility, but not so high as to be toxic to the cells (typically ≤ 0.5%).- Prepare fresh dilutions of this compound in your culture medium for each experiment.- Consider using a formulation aid such as β-cyclodextrin to improve solubility.- Visually inspect your culture plates under a microscope after adding the compound to check for precipitates.
Inconsistent or no observable effect of this compound on cAMP levels. - Compound Degradation: The compound may have degraded due to improper storage or handling.- Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response.- Cellular Health: The target cells may not be healthy or responsive.- Assay Sensitivity: The cAMP assay may not be sensitive enough to detect changes.- Compound Integrity: Use a fresh aliquot of the stock solution. If possible, verify the compound's integrity using analytical methods like HPLC.- Dose-Response: Perform a dose-response experiment to identify the optimal working concentration.- Cell Viability: Check cell viability using a standard method like Trypan Blue exclusion or an MTT assay before and after treatment.- Assay Controls: Ensure your positive (e.g., Forskolin to directly stimulate adenylyl cyclase) and negative (vehicle control) controls are working as expected.- Assay Optimization: Optimize your cAMP assay protocol, including cell seeding density and stimulation time.
High background or variability in cAMP assay results. - Cell Density: Inconsistent cell numbers across wells can lead to variability.- Pipetting Errors: Inaccurate pipetting of reagents can introduce errors.- Phosphodiesterase (PDE) Activity: Endogenous PDEs can degrade cAMP, leading to lower and more variable signals.- Consistent Seeding: Ensure a uniform cell monolayer by proper cell counting and seeding techniques.- Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate reagent delivery.- PDE Inhibition: Include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer to prevent cAMP degradation.
Observed cytotoxicity at the effective concentration. This compound, like many small molecules, can be toxic to cells at higher concentrations.- Determine IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes cytotoxic to your specific cell line. Aim to work at concentrations below the cytotoxic threshold.- Reduce Incubation Time: If possible, shorten the incubation time with the compound.- Vehicle Control: Ensure that the observed toxicity is not due to the DMSO vehicle.
Suspected off-target effects. Small molecule inhibitors can sometimes interact with unintended targets.- Selectivity Profiling: If available, consult literature for selectivity data of this compound against other G-protein coupled receptors (GPCRs).- Use of Controls: Employ control compounds with different chemical scaffolds that target the same pathway to confirm that the observed phenotype is due to TSHR inhibition.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable, high-concentration stock solution of this compound and dilute it to working concentrations for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, serum-free cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight: 479.57 g/mol ).

    • In a sterile microcentrifuge tube, dissolve the calculated mass of this compound in the appropriate volume of anhydrous DMSO.

    • Vortex thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, use a sonicator for brief periods to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.

    • It is critical to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation.

    • Prepare fresh working solutions for each experiment.

Protocol 2: In Vitro Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on a target cell line and establish a safe working concentration range.

Materials:

  • Target cells (e.g., HEK293-TSHR)

  • 96-well clear flat-bottom tissue culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a range of this compound concentrations in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 3: cAMP Measurement Assay

Objective: To measure the effect of this compound on intracellular cAMP levels in response to TSH stimulation.

Materials:

  • HEK293 cells stably expressing human TSHR (HEK293-TSHR)

  • 24-well or 96-well tissue culture plates

  • Complete cell culture medium

  • Stimulation buffer (e.g., HBSS with 10 mM HEPES)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Bovine TSH (bTSH)

  • This compound working solutions

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

  • Lysis buffer (provided with the cAMP kit)

Procedure:

  • Cell Seeding:

    • Seed HEK293-TSHR cells into the appropriate plate and grow to 80-90% confluency.

  • Pre-incubation:

    • Wash the cells once with stimulation buffer.

    • Pre-incubate the cells with stimulation buffer containing 0.5 mM IBMX for 30 minutes at 37°C.

  • Compound Treatment and Stimulation:

    • Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 30 minutes).

    • Add bTSH to the wells to stimulate the TSHR. The final concentration of bTSH will depend on the desired level of stimulation (a dose-response curve for bTSH is recommended).

    • Include the following controls:

      • Basal (no TSH, no this compound)

      • TSH-stimulated (no this compound)

      • Vehicle control (DMSO + TSH)

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the stimulation buffer.

    • Add lysis buffer to each well and incubate according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen assay format (e.g., HTRF, ELISA).

  • Data Analysis:

    • Normalize the cAMP levels to the TSH-stimulated control.

    • Plot the percentage of inhibition of cAMP production as a function of this compound concentration to determine the IC50.

Data Presentation

Table 1: Solubility of this compound in Different Formulations

Solvent/Formulation Solubility Observation Recommended Use
DMSO≥ 50 mg/mL (104.26 mM)Clear solutionIn vitro stock solution preparation
10% DMSO in 90% Corn Oil≥ 2.5 mg/mL (5.21 mM)Clear solutionIn vivo studies (e.g., oral, intraperitoneal injection)
10% DMSO in 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.21 mM)Suspended solutionIn vivo studies (requires sonication)

Data summarized from MedchemExpress.

Table 2: Summary of In Vitro Experimental Parameters for this compound

Parameter Recommendation/Value Cell Line/System Reference
Effective Concentration 30 µMGraves' orbital fibroblasts
Vehicle DMSOIn vitro cell culture
Final DMSO Concentration ≤ 0.5% (v/v)General cell cultureGeneral recommendation
Primary Readout Inhibition of cAMP productionHEK293-TSHR, primary thyrocytes

Mandatory Visualizations

TSHR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TSH TSH TSHR TSH Receptor (TSHR) TSH->TSHR Activates This compound This compound This compound->TSHR Inhibits (Allosteric Inverse Agonist) G_protein G Protein (Gs) TSHR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Thyroglobulin, Thyroperoxidase) CREB->Gene_Expression Regulates

Caption: TSHR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Inconsistent/No Effect of this compound Check_Solubility 1. Check for Precipitation in Culture Medium Start->Check_Solubility Check_Concentration 2. Verify Compound Concentration Check_Solubility->Check_Concentration No Precipitation Optimize_Formulation Optimize Formulation (e.g., use cyclodextrin) Check_Solubility->Optimize_Formulation Precipitation Observed Check_Viability 3. Assess Cell Viability Check_Concentration->Check_Viability Check_Controls 4. Evaluate Assay Controls Check_Viability->Check_Controls Optimize_Assay 5. Optimize Assay Parameters Check_Controls->Optimize_Assay Resolved Issue Resolved Optimize_Assay->Resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

References

quality control and purity assessment of NCGC00229600

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of NCGC00229600, a small-molecule allosteric inverse agonist of the Thyrotropin Receptor (TSHR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an allosteric inverse agonist of the Thyrotropin Receptor (TSHR).[1][2][3] It functions by inhibiting the basal (agonist-independent) and TSH-stimulated activation of the TSHR.[4] The TSHR is a G-protein coupled receptor that, upon activation, primarily couples to the G-alpha (s) protein, leading to the activation of adenylate cyclase and an increase in intracellular cyclic adenosine 3',5'-monophosphate (cAMP).[5] this compound has been shown to antagonize TSHR activation by thyroid-stimulating antibodies (TSAbs) found in patients with Graves' disease.

Q2: What is the typical purity of commercially available this compound?

Commercial suppliers of this compound typically report a purity of ≥99%. However, it is crucial to verify the purity of each batch upon receipt using appropriate analytical methods.

Q3: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.

Troubleshooting Guide

Problem: I am having trouble dissolving this compound.

  • Solution 1: Use appropriate solvents. this compound is soluble in DMSO. For in vivo studies, specific formulations may be required. One suggested protocol involves 10% DMSO and 90% corn oil for a clear solution, or 10% DMSO and 90% (20% SBE-β-CD in Saline) for a suspended solution.

  • Solution 2: Apply gentle heating and/or sonication. If precipitation or phase separation occurs during preparation, gentle heating or sonication can aid in dissolution.

  • Solution 3: Prepare fresh solutions. It is recommended to prepare working solutions for in vivo experiments freshly on the same day to ensure stability and solubility.

Problem: My experimental results are inconsistent.

  • Solution 1: Verify compound purity. Impurities can interfere with biological assays. It is essential to perform purity analysis on your batch of this compound. Refer to the "Experimental Protocols" section for detailed methods.

  • Solution 2: Check for proper storage and handling. Improper storage can lead to degradation of the compound. Ensure that the compound and its solutions are stored at the recommended temperatures and for the appropriate duration.

  • Solution 3: Review your assay protocol. this compound is an allosteric inverse agonist. Ensure your assay is designed to detect this type of activity. For example, measuring changes in basal and agonist-stimulated cAMP levels is a common method to assess its function.

Quantitative Data Summary

The following table summarizes the purity data for this compound as reported by various sources.

Source/VendorPurity SpecificationAnalytical Method(s)
MedchemExpress99.67%Not specified
Immunomart0.9927 (99.27%)Not specified
Probe PublicationHigh PurityLCMS, ¹H NMR

Experimental Protocols

1. Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (LCMS)

This protocol is adapted from methods used in the original characterization of this compound.

  • Instrumentation:

    • Agilent 1200 Series HPLC or equivalent

    • Agilent 6130 Series Mass Spectrometer or equivalent with electrospray ionization (ESI)

    • Phenomenex Luna C18 column (3 µm, 3 x 75 mm)

  • Reagents:

    • Acetonitrile (ACN) (HPLC grade) with 0.025% Trifluoroacetic acid (TFA)

    • Water (HPLC grade) with 0.05% Trifluoroacetic acid (TFA)

  • Method 1 (7-minute gradient):

    • Set the column temperature to 50°C.

    • Set the flow rate to 1 mL/min.

    • Run a 7-minute gradient from 4% to 100% ACN in water.

    • Total run time is 8 minutes.

    • Monitor UV absorbance using a diode array detector and mass using the mass spectrometer in positive ESI mode.

  • Method 2 (3-minute gradient):

    • Set the column temperature to 50°C.

    • Set the flow rate to 1 mL/min.

    • Run a 3-minute gradient from 4% to 100% ACN in water.

    • Total run time is 4.5 minutes.

    • Monitor UV absorbance and mass as in Method 1.

2. Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation:

    • 400 MHz NMR spectrometer

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum according to the instrument's standard procedures.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Compare the resulting spectrum with a reference spectrum for this compound to confirm its chemical structure.

3. Purification by Silica Gel Column Chromatography

This is a general procedure for the purification of this compound.

  • Materials:

    • Silica gel (for column chromatography)

    • Appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes)

    • Glass column

    • Collection tubes

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pack the column with the silica gel slurry.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the compound from the column using a gradient of increasing solvent polarity.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LCMS to identify the fractions containing the pure compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

TSHR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TSHR TSHR G_protein Gs Protein TSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts TSH TSH TSH->TSHR Activates This compound This compound This compound->TSHR Inhibits (Allosteric) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: TSHR Signaling Pathway and Inhibition by this compound.

QC_Workflow start Start: Receive this compound visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection solubility_test Solubility Test (e.g., in DMSO) visual_inspection->solubility_test purity_analysis Purity & Identity Analysis solubility_test->purity_analysis lcms LCMS Analysis purity_analysis->lcms Purity nmr ¹H NMR Analysis purity_analysis->nmr Identity pass_qc Pass QC? lcms->pass_qc nmr->pass_qc release Release for Experimental Use pass_qc->release Yes fail_qc Fail QC pass_qc->fail_qc No repurify Repurify (e.g., Silica Gel Chromatography) fail_qc->repurify repurify->purity_analysis

Caption: Quality Control Workflow for this compound.

References

Technical Support Center: Overcoming Resistance to NCGC00229600 in TSHR-Expressing Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to NCGC00229600 in Thyroid Stimulating Hormone Receptor (TSHR)-expressing cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small-molecule, allosteric inverse agonist of the Thyrotropin Receptor (TSHR).[1][2][3][4] As an allosteric modulator, it binds to a site on the receptor distinct from the binding site of the endogenous ligand, TSH.[2] Its inverse agonist activity means that it not only blocks the action of agonists like TSH but also reduces the basal, constitutive activity of the TSHR, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Q2: Which signaling pathways are primarily affected by this compound?

This compound primarily inhibits the Gαs-mediated signaling pathway, which is the canonical pathway for TSHR. Activation of this pathway leads to the production of cAMP by adenylyl cyclase. By inhibiting this pathway, this compound reduces cAMP production. The TSHR can also couple to other G proteins, such as Gαq/11, which activates the phospholipase C (PLC) pathway. The effect of this compound on these alternative pathways may be less pronounced and should be experimentally determined in your specific cell system.

Q3: What are the expected effects of this compound in TSHR-expressing cells?

In TSHR-expressing cells, this compound is expected to:

  • Inhibit basal and TSH-stimulated cAMP production.

  • Antagonize the effects of other TSHR agonists, such as thyroid-stimulating autoantibodies (TSAbs) found in Graves' disease.

  • Reduce the expression of TSH-responsive genes, such as thyroperoxidase.

  • Inhibit the proliferation of cells where growth is driven by TSHR activation.

Q4: What are some common starting concentrations for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies have shown IC50 values in the low micromolar range for the inhibition of TSH-stimulated cAMP production in model cell systems. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Troubleshooting Guide: Reduced Sensitivity to this compound

This guide provides a step-by-step approach to troubleshooting and investigating potential resistance to this compound in your TSHR-expressing cell line.

Section 1: Initial Experimental Validation

Before investigating complex biological mechanisms, it is crucial to rule out technical issues with your experimental setup.

Problem: Observed effect of this compound is less than expected or has diminished over time.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Compound Integrity Verify the storage conditions and age of your this compound stock solution. Prepare a fresh stock solution from powder.A fresh stock solution should restore the expected inhibitory activity.
Cell Health and Passage Number Ensure you are using healthy, low-passage cells. High passage numbers can lead to genetic drift and altered phenotypes.Consistent results are expected with authenticated, low-passage cell lines.
Assay Performance Review your assay protocol for any recent changes. Troubleshoot your specific assay (e.g., cAMP assay, cell viability assay) for potential issues like reagent degradation or incorrect instrument settings.An optimized and validated assay will provide reliable and reproducible data.
Vehicle Toxicity If using a solvent like DMSO, ensure the final concentration is not toxic to your cells (typically <0.5%).Vehicle control wells should show high cell viability.
Section 2: Development and Characterization of a Resistant Cell Line

If initial checks do not resolve the issue, you may have a cell population that has developed resistance. To study this phenomenon, it is beneficial to generate a stable resistant cell line.

Objective: To select for and isolate a population of TSHR-expressing cells that exhibit a stable, reduced sensitivity to this compound.

Experimental Workflow for Developing a Resistant Cell Line:

G cluster_0 Phase 1: Determine Initial Sensitivity cluster_1 Phase 2: Gradual Dose Escalation cluster_2 Phase 3: Isolation and Characterization a Culture parental TSHR-expressing cells b Perform dose-response assay with this compound a->b c Determine the IC50 value b->c d Culture parental cells in medium with this compound at a low concentration (e.g., IC20) c->d e Allow cells to recover and proliferate d->e f Gradually increase the concentration of this compound over several passages e->f g Monitor cell viability and morphology f->g h Isolate single-cell clones from the resistant population g->h i Expand clonal populations h->i j Perform dose-response assay on resistant clones and compare IC50 to parental cells i->j k Confirm stability of resistance after culturing in drug-free medium j->k

Caption: Workflow for developing a this compound-resistant cell line.

Detailed Protocol for Developing a Resistant Cell Line:

This protocol is a general guideline and may require optimization for your specific cell line.

  • Determine the initial IC50:

    • Plate your parental TSHR-expressing cells in a 96-well plate.

    • Treat the cells with a range of this compound concentrations for a predetermined duration (e.g., 72 hours).

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).

  • Initiate drug selection:

    • Culture the parental cells in a medium containing this compound at a concentration below the IC50 (e.g., IC20-IC30).

    • Initially, you may observe significant cell death. Allow the surviving cells to proliferate.

    • Once the cells have recovered and are growing steadily, subculture them and gradually increase the concentration of this compound.

  • Dose escalation:

    • Increase the drug concentration in a stepwise manner, allowing the cells to adapt at each concentration for several passages.

    • If you observe excessive cell death, reduce the concentration to the previous level for a few more passages before attempting to increase it again.

  • Isolation and characterization of resistant clones:

    • Once cells are stably growing at a significantly higher concentration of this compound, you can isolate single-cell clones.

    • Expand these clones and determine their IC50 for this compound.

    • To confirm the stability of the resistant phenotype, culture the resistant clones in a drug-free medium for several passages and then re-determine the IC50.

Section 3: Investigating Molecular Mechanisms of Resistance

Once you have a confirmed resistant cell line, you can investigate the potential molecular mechanisms underlying this resistance.

Logic Diagram for Investigating Resistance Mechanisms:

G cluster_0 Mechanism 1: Altered TSHR Expression cluster_1 Mechanism 2: TSHR Gene Mutations cluster_2 Mechanism 3: Altered Signaling Pathways start Start with a confirmed this compound-resistant cell line a Quantify TSHR mRNA levels via qPCR start->a c Isolate genomic DNA from parental and resistant cells start->c g Measure cAMP levels in response to TSH and this compound start->g b Quantify TSHR protein levels via Western Blot or Flow Cytometry a->b d Amplify the TSHR coding sequence via PCR c->d e Perform Sanger sequencing of the TSHR gene d->e f Analyze sequencing data for mutations e->f h Investigate alternative signaling pathways (e.g., PLC activation, ERK phosphorylation) g->h

Caption: A logical workflow for investigating potential mechanisms of resistance to this compound.

3.1. Altered TSHR Expression

A decrease in the expression of the target receptor can lead to reduced drug efficacy.

  • Quantitative PCR (qPCR) for TSHR mRNA:

    • Objective: To compare the relative expression levels of TSHR mRNA in parental and resistant cells.

    • Protocol:

      • Isolate total RNA from both parental and resistant cell lines.

      • Synthesize cDNA using a reverse transcriptase kit.

      • Perform qPCR using primers specific for the TSHR gene and a reference gene (e.g., GAPDH, ACTB).

      • Calculate the relative expression of TSHR mRNA in resistant cells compared to parental cells using the ΔΔCt method.

  • Western Blot for TSHR Protein:

    • Objective: To compare the protein levels of TSHR in parental and resistant cells.

    • Protocol:

      • Prepare cell lysates from both parental and resistant cells. For membrane proteins like TSHR, specific lysis buffers and protocols may be required to ensure proper solubilization.

      • Determine the protein concentration of the lysates.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

      • Incubate the membrane with a primary antibody specific for TSHR, followed by an HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate and image the blot.

      • Normalize the TSHR signal to a loading control (e.g., β-actin or GAPDH).

3.2. TSHR Gene Mutations

Mutations in the TSHR gene could potentially alter the binding of this compound or affect the conformational changes required for its inverse agonist activity.

  • Sanger Sequencing of the TSHR Gene:

    • Objective: To identify any mutations in the coding sequence of the TSHR gene in the resistant cell line.

    • Protocol:

      • Isolate genomic DNA from both parental and resistant cell lines.

      • Design primers to amplify the entire coding region of the TSHR gene in overlapping fragments.

      • Perform PCR to amplify these fragments.

      • Purify the PCR products.

      • Sequence the purified PCR products using the Sanger sequencing method. 6. Align the sequences from the resistant cells to the parental cells and a reference sequence to identify any mutations.

3.3. Altered Signaling Pathways

Cells can develop resistance by upregulating compensatory signaling pathways or altering the coupling of the receptor to its downstream effectors.

  • cAMP Measurement Assay:

    • Objective: To confirm the lack of response to this compound at the level of its primary signaling pathway.

    • Protocol:

      • Plate both parental and resistant cells in a 96-well plate.

      • Pre-treat the cells with different concentrations of this compound.

      • Stimulate the cells with a fixed concentration of TSH (e.g., EC80).

      • Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

      • Compare the dose-response curves for this compound in parental and resistant cells.

  • Investigation of Alternative Pathways:

    • Objective: To determine if resistant cells have activated alternative or bypass signaling pathways.

    • Methods:

      • Phospho-ERK Western Blot: Investigate the activation of the MAPK/ERK pathway, which can be a downstream target of TSHR signaling.

      • Calcium Mobilization Assay: Assess the activation of the Gαq/11-PLC pathway by measuring changes in intracellular calcium levels.

TSHR Signaling Pathway and the Action of this compound:

G cluster_0 Cell Membrane TSHR TSHR Gs Gαs TSHR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs->AC Activates TSH TSH (Agonist) TSH->TSHR Activates NCGC This compound (Inverse Agonist) NCGC->TSHR Inhibits (Allosteric Inverse Agonist) PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression, Proliferation) PKA->Response Mediates

References

best practices for handling and disposing of NCGC00229600

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, disposal, and effective use of NCGC00229600, a potent and selective allosteric inverse agonist of the thyrotropin receptor (TSHR).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a small molecule, allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2] It is primarily used in research settings to study the function and signaling of the TSHR, particularly in the context of Graves' disease.[1] Its CAS number is 1338824-20-6.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C. A stock solution, once prepared, should be stored at -80°C to maintain stability.

Q3: What is the mechanism of action of this compound?

This compound acts as an inverse agonist at the TSHR. This means that it not only blocks the binding of the natural agonist, thyroid-stimulating hormone (TSH), but it also reduces the basal, constitutive activity of the receptor. It binds to an allosteric site, a location distinct from the TSH binding site, to induce a conformational change that inactivates the receptor.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Low or no inhibition of TSHR activity Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Incorrect concentration: Calculation error or dilution mistake.Verify all calculations and ensure accurate pipetting. Perform a dose-response curve to determine the optimal concentration.
Cell health: Cells are unhealthy or have low TSHR expression.Check cell viability using methods like Trypan Blue exclusion. Ensure proper cell culture conditions and passage number. Verify TSHR expression via qPCR or Western blot.
Inconsistent results between experiments Variability in cell density: Inconsistent number of cells seeded per well.Use a cell counter to ensure consistent cell seeding density.
Reagent variability: Differences in reagent lots or preparation.Use reagents from the same lot for a set of experiments. Prepare fresh reagents as needed.
Incubation time: Variation in the duration of compound treatment.Standardize all incubation times precisely.
Precipitation of the compound in media Low solubility: The concentration of this compound exceeds its solubility in the experimental media.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the final assay medium to the desired concentration. Ensure the final solvent concentration is low and consistent across all wells, including controls.

Experimental Protocols

General Handling and Disposal

Handling:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Disposal:

  • Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of down the drain or in regular trash.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

In Vitro Cell-Based cAMP Assay

This protocol is designed to measure the inverse agonist activity of this compound on TSHR signaling.

Materials:

  • HEK293 cells stably expressing the human TSHR (HEK-TSHR)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Thyroid-Stimulating Hormone (TSH)

  • cAMP assay kit

Procedure:

  • Cell Culture: Culture HEK-TSHR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in serum-free DMEM to achieve the desired final concentrations.

  • Treatment:

    • For inverse agonist activity: Replace the culture medium with the prepared this compound dilutions and incubate for 30-60 minutes.

    • For antagonist activity: Pre-incubate the cells with this compound for 30 minutes, then add TSH at a concentration that elicits a submaximal response (e.g., EC₅₀) and incubate for an additional 30-60 minutes.

  • cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Visualizations

Signaling Pathway of TSHR and Inhibition by this compound

TSHR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TSHR TSHR G_protein G Protein (Gs) TSHR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates TSH TSH (Agonist) TSH->TSHR binds & activates This compound This compound (Inverse Agonist) This compound->TSHR binds & inactivates

Caption: TSHR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for cAMP Assay

cAMP_Assay_Workflow start Start seed_cells Seed HEK-TSHR cells in 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_compounds Prepare serial dilutions of This compound and TSH incubate_24h->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate_treatment Incubate for 30-60 minutes treat_cells->incubate_treatment lyse_cells Lyse cells incubate_treatment->lyse_cells measure_cAMP Measure intracellular cAMP lyse_cells->measure_cAMP analyze_data Analyze data and generate dose-response curve measure_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for measuring the effect of this compound on cAMP levels.

References

Validation & Comparative

A Comparative Guide to TSHR Antagonists: NCGC00229600 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NCGC00229600, a small-molecule thyroid-stimulating hormone receptor (TSHR) antagonist, with other notable TSHR antagonists, including the small molecule VA-K-14 and the monoclonal antibodies CS-17 and K1-70. This objective overview, supported by experimental data, is intended to assist researchers in making informed decisions for their investigative needs.

Introduction to TSHR Antagonism

The thyroid-stimulating hormone receptor (TSHR) is a key G protein-coupled receptor in thyroid physiology and pathology, including Graves' disease. TSHR antagonists are valuable tools for studying TSHR signaling and hold therapeutic potential for managing conditions characterized by excessive TSHR activation. These antagonists can be broadly categorized into small molecules and monoclonal antibodies, each with distinct mechanisms of action and experimental applications.

Comparative Overview of TSHR Antagonists

This guide focuses on four distinct TSHR antagonists, highlighting their key characteristics and performance data.

AntagonistTypeMechanism of Action
This compound Small MoleculeAllosteric inverse agonist[1]
VA-K-14 Small MoleculeTSHR-specific antagonist[2]
CS-17 Mouse Monoclonal AntibodyInverse agonist and antagonist
K1-70 Human Monoclonal AntibodyCompetitive antagonist

Quantitative Performance Data

The following table summarizes the available quantitative data for each antagonist, providing a basis for comparing their potency and efficacy.

AntagonistParameterValueCell Type/SystemReference
This compound % Inhibition of TSH-stimulated cAMP production39 ± 2.6% (at 10 µM)HEK-EM293 cells[1]
% Inhibition of TPO mRNA upregulation65 ± 2.0% (at 10 µM)Primary human thyrocytes[1]
VA-K-14 IC5012.3 µMTSHR-expressing CHO cells[2]
CS-17 IC50 (constitutive activity suppression)~1 µg/mLCOS-7 cells expressing TSHR
K1-70 Binding Affinity (Kd)4 x 10^10 M⁻¹-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathway of TSHR and the points of intervention for both small-molecule allosteric antagonists and monoclonal antibody competitive antagonists.

TSHR Signaling Pathway TSH TSH TSHR TSH Receptor TSH->TSHR Binds to G_protein G Protein (Gs) TSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., TPO gene expression) PKA->Cellular_Response Phosphorylates targets leading to Antagonist Mechanisms cluster_small_molecule Small Molecule Allosteric Antagonism cluster_antibody Monoclonal Antibody Competitive Antagonism TSH_sm TSH TSHR_sm TSH Receptor TSH_sm->TSHR_sm Binds to orthosteric site G_protein_sm G Protein Activation (Blocked) TSHR_sm->G_protein_sm Inhibits conformational change This compound This compound / VA-K-14 This compound->TSHR_sm Binds to allosteric site TSH_ab TSH TSHR_ab TSH Receptor TSH_ab->TSHR_ab Binding_Blocked TSH Binding Blocked CS17_K170 CS-17 / K1-70 CS17_K170->TSHR_ab Binds to orthosteric site cAMP Assay Workflow start Start seed_cells Seed TSHR-expressing cells start->seed_cells preincubate Pre-incubate with antagonist seed_cells->preincubate stimulate Stimulate with TSH preincubate->stimulate lyse Lyse cells stimulate->lyse measure Measure cAMP lyse->measure analyze Analyze data (IC50) measure->analyze end End analyze->end TPO mRNA Quantification Workflow start Start treat_cells Treat thyrocytes with TSH and antagonist start->treat_cells isolate_rna Isolate total RNA treat_cells->isolate_rna rt Reverse transcribe RNA to cDNA isolate_rna->rt qpcr Perform qPCR for TPO and housekeeping gene rt->qpcr analyze Analyze relative mRNA expression qpcr->analyze end End analyze->end Flow Cytometry Workflow start Start prep_cells Prepare TSHR-expressing cells start->prep_cells primary_ab Incubate with primary antibody prep_cells->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with labeled secondary antibody (if needed) wash1->secondary_ab wash2 Wash secondary_ab->wash2 acquire Acquire data on flow cytometer wash2->acquire analyze Analyze fluorescence acquire->analyze end End analyze->end

References

A Comparative Guide to NCGC00229600 and Small Molecule Agonists of the Thyrotropin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NCGC00229600, a known antagonist of the Thyrotropin Receptor (TSHR), with several small molecule agonists of the same receptor. While a direct performance comparison as an agonist is not applicable, this document serves to juxtapose the inhibitory characteristics of this compound against the activating properties of prominent TSHR agonists, offering a comprehensive overview for researchers in the field.

Introduction to TSHR and its Ligands

The Thyrotropin Receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in thyroid gland function and is also implicated in various pathological conditions.[1][2] Its activation by thyroid-stimulating hormone (TSH) triggers downstream signaling cascades, primarily through the Gs/adenylyl cyclase and Gq/11/phospholipase C pathways, leading to the synthesis and release of thyroid hormones.[3][4] Small molecules that modulate TSHR activity are of significant interest for both research and therapeutic applications.[5]

This compound has been identified as a small-molecule allosteric inverse agonist of the TSHR. This means it not only blocks the action of agonists like TSH but also reduces the basal, constitutive activity of the receptor. In contrast, small molecule agonists mimic the action of TSH, activating the receptor to initiate downstream signaling.

Comparative Data of TSHR Ligands

The following table summarizes the key quantitative data for this compound and a selection of small molecule TSHR agonists. It is important to note that for this compound, the data reflects its inhibitory potency (IC50), while for the agonists, it represents their activating potency (EC50).

Compound NameTypePotency (cAMP Pathway)Potency (Gq/11 Pathway)Notes
This compound Allosteric Inverse Agonist/AntagonistInhibits basal cAMP by 53% at 30 µMNot explicitly reportedAn analog of NCGC00161856 with improved solubility. Inhibits TSH-stimulated cAMP production competitively.
ML-109 Full AgonistEC50 = 40 nMNot explicitly reportedA potent and full agonist for the TSHR.
MS438 AgonistEC50 = 53 nMPotent activatorShows potent activation of Gsα, Gαq, and Gα12 pathways.
MS437 AgonistEC50 = 130 nMPotent activatorShows potent activation of Gsα, Gαq, and Gα12 pathways.
Org 41841 Partial AgonistEC50 = 7.7 µMNot explicitly reportedAlso a partial agonist of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR).
MSq1 Gq-Biased AgonistMinor inductionEC50 = 8.3 nMPrimarily activates the Gq/11 pathway, leading to NFAT-luciferase activation, with minimal effect on the Gs/cAMP pathway.

TSHR Signaling Pathways

The TSHR can couple to different G proteins, leading to the activation of distinct signaling pathways. The two primary pathways are the Gs-mediated adenylyl cyclase pathway and the Gq/11-mediated phospholipase C pathway.

TSHR_Signaling_Pathways cluster_membrane Plasma Membrane cluster_agonists Ligands cluster_g_proteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects TSHR TSHR Gs Gs TSHR->Gs Gq11 Gq/11 TSHR->Gq11 TSH TSH / Agonist TSH->TSHR Activates NCGC This compound (Antagonist) NCGC->TSHR Inhibits AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq11->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca_PKC Ca2+ release / PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response (Hormone Synthesis, etc.) PKA->Cellular_Response Ca_PKC->Cellular_Response

Caption: TSHR signaling through Gs and Gq/11 pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

cAMP Accumulation Assay (Gs Pathway Activation)

This assay quantifies the production of cyclic AMP (cAMP) following the stimulation of Gs-coupled receptors.

Objective: To measure the ability of a compound to stimulate or inhibit cAMP production.

Materials:

  • HEK293 cells stably expressing the human TSHR (HEK-TSHR).

  • Cell culture medium (e.g., DMEM) with supplements.

  • Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX).

  • Test compounds (agonists or antagonists).

  • Reference agonist (e.g., bovine TSH).

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

  • Cell Plating: Seed HEK-TSHR cells into 96- or 384-well plates and culture overnight.

  • Pre-incubation (for antagonists): For antagonist testing, pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a defined period before adding the agonist.

  • Stimulation:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add assay buffer containing the PDE inhibitor (IBMX) and varying concentrations of the test agonist or a fixed concentration of the reference agonist (for antagonist assays).

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • cAMP Quantification: Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection plate_cells Plate HEK-TSHR cells overnight Incubate overnight plate_cells->overnight wash Wash cells overnight->wash add_buffer Add assay buffer with IBMX wash->add_buffer add_compound Add test compound (agonist/antagonist) add_buffer->add_compound incubate Incubate (e.g., 30-60 min) add_compound->incubate lyse Lyse cells incubate->lyse measure Measure cAMP lyse->measure analyze Data analysis (EC50/IC50) measure->analyze

Caption: Workflow for a typical cAMP accumulation assay.

Inositol Monophosphate (IP-1) Accumulation Assay (Gq/11 Pathway Activation)

This assay measures the accumulation of inositol monophosphate (IP-1), a downstream product of the Gq/11 signaling cascade, as a stable marker for phospholipase C activation.

Objective: To measure the ability of a compound to stimulate IP-1 production.

Materials:

  • HEK293 cells stably expressing the human TSHR (HEK-TSHR).

  • Cell culture medium.

  • Assay buffer.

  • Lithium chloride (LiCl) to inhibit IP-1 degradation.

  • Test compounds.

  • Reference agonist (e.g., TSH).

  • IP-1 detection kit (e.g., HTRF).

Procedure:

  • Cell Plating: Seed HEK-TSHR cells into appropriate well plates and culture overnight.

  • Stimulation:

    • Remove the culture medium.

    • Add stimulation buffer containing LiCl and varying concentrations of the test agonist.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Cell Lysis: Lyse the cells using the lysis reagent provided in the IP-1 detection kit.

  • IP-1 Quantification: Measure the intracellular IP-1 concentration according to the kit manufacturer's protocol, typically involving competitive immunoassay principles.

  • Data Analysis: Plot the IP-1 concentration against the log of the compound concentration to determine EC50 values.

IP1_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection plate_cells Plate HEK-TSHR cells overnight Incubate overnight plate_cells->overnight add_buffer Add stimulation buffer with LiCl overnight->add_buffer add_agonist Add test agonist add_buffer->add_agonist incubate Incubate (e.g., 60 min) add_agonist->incubate lyse Lyse cells incubate->lyse measure Measure IP-1 lyse->measure analyze Data analysis (EC50) measure->analyze

Caption: Workflow for a typical IP-1 accumulation assay.

Conclusion

This compound is a valuable tool for studying TSHR function, acting as an allosteric inverse agonist that can inhibit both basal and agonist-stimulated receptor activity. In contrast, small molecule agonists like ML-109, MS438, and MS437 provide a means to activate the TSHR, with some, such as MSq1, exhibiting biased agonism towards specific signaling pathways. The choice of compound will depend on the specific research question, whether it is to block TSHR signaling or to selectively activate it. The provided data and protocols offer a foundation for the design and interpretation of experiments aimed at further elucidating the complex pharmacology of the TSHR.

References

Unveiling the Selectivity of NCGC00229600: A Comparative Guide to its Cross-Reactivity with other GPCRs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity of NCGC00229600, a known allosteric inverse agonist of the Thyrotropin Receptor (TSHR), with other G-protein coupled receptors (GPCRs). The data presented herein is supported by experimental evidence to aid in the evaluation of this compound for further research and development.

This compound has been identified as a potent inhibitor of TSHR signaling. Its ability to selectively target TSHR without significantly affecting other GPCRs is a critical attribute. This guide summarizes the available data on its selectivity, particularly against the closely related glycoprotein hormone receptors, the Luteinizing Hormone Receptor (LHR) and the Follicle-Stimulating Hormone Receptor (FSHR).

Quantitative Comparison of GPCR Activity

To quantify the selectivity of TSHR-targeted compounds, a comparative analysis was performed using a close analog of this compound, designated as ANTAG3 (NCGC00242364). The following table summarizes the half-maximal inhibitory concentration (IC50) values of ANTAG3 against TSHR, LHR, and FSHR. The data clearly demonstrates a significant selectivity for TSHR.

CompoundTarget GPCRIC50 (µM)Fold Selectivity vs. TSHR
ANTAG3 (NCGC00242364)TSHR2.1[1]1x
LHR> 30[1]> 14.3x
FSHR> 30[1]> 14.3x

This significant difference in potency highlights the selective nature of this chemical scaffold for the Thyrotropin Receptor over other closely related glycoprotein hormone receptors.

Experimental Protocols

The determination of the functional activity of this compound and its analogs is primarily achieved through cell-based assays measuring the inhibition of cyclic adenosine monophosphate (cAMP) production.

Primary Functional Assay: cAMP Measurement

This assay is designed to measure the ability of a compound to inhibit the production of cAMP, a key second messenger in the TSHR signaling pathway.

  • Cell Line: Human Embryonic Kidney (HEK-EM293) cells stably overexpressing the human TSH receptor (hTSHR) are utilized.[2] For cross-reactivity studies, similar cell lines expressing human LHR or FSHR are used.[1]

  • Assay Principle: TSHR activation, typically stimulated by thyroid-stimulating hormone (TSH), leads to an increase in intracellular cAMP levels. An inverse agonist like this compound will suppress this TSH-induced cAMP production.

  • Procedure:

    • hTSHR-expressing HEK-EM293 cells are plated in multi-well plates.

    • The cells are then treated with varying concentrations of the test compound (e.g., this compound or its analogs).

    • Following a pre-incubation period, the cells are stimulated with a known concentration of TSH (typically the EC80, the concentration that elicits 80% of the maximal response).

    • After a defined incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The concentration-response data is used to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the TSH-stimulated cAMP production.

Visualizing the Scientific Workflow

Signaling Pathway of TSH Receptor and Point of Inhibition

The following diagram illustrates the canonical Gs-coupled signaling pathway of the TSH receptor and highlights the point of action for an allosteric inverse agonist like this compound.

Gs_Signaling_Pathway TSHR Gs-Coupled Signaling Pathway TSH TSH TSHR TSH Receptor TSH->TSHR Binds G_protein Gs Protein (αβγ) TSHR->G_protein Activates This compound This compound (Allosteric Inverse Agonist) This compound->TSHR Inhibits AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: TSHR signaling and inhibition by this compound.

Experimental Workflow for Assessing GPCR Cross-Reactivity

The logical flow for determining the selectivity of a compound like this compound is depicted in the workflow diagram below.

Cross_Reactivity_Workflow GPCR Cross-Reactivity Screening Workflow cluster_primary_screen Primary Target Screening cluster_secondary_screen Secondary Target (Cross-Reactivity) Screening cluster_analysis Data Analysis and Conclusion Primary_Assay Primary Functional Assay (e.g., cAMP for TSHR) Determine_Potency Determine IC50 at TSHR Primary_Assay->Determine_Potency Compare_Potency Compare IC50 Values (TSHR vs. Off-Targets) Determine_Potency->Compare_Potency Select_Off_Targets Select Closely Related GPCRs (e.g., LHR, FSHR) Secondary_Assay Functional Assays for Off-Targets (e.g., cAMP for LHR/FSHR) Select_Off_Targets->Secondary_Assay Determine_Off_Target_Potency Determine IC50 at Off-Targets Secondary_Assay->Determine_Off_Target_Potency Determine_Off_Target_Potency->Compare_Potency Calculate_Selectivity Calculate Fold Selectivity Compare_Potency->Calculate_Selectivity Conclusion Determine Selectivity Profile Calculate_Selectivity->Conclusion

Caption: Workflow for GPCR cross-reactivity assessment.

References

comparative analysis of NCGC00229600 and monoclonal antibody therapies for Graves' disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the small molecule TSH receptor antagonist, NCGC00229600, and leading monoclonal antibody (mAb) therapies for Graves' disease. The comparison focuses on their mechanisms of action, preclinical and clinical data, and the experimental methodologies used to evaluate their efficacy.

Overview of Therapeutic Strategies

Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating antibodies (TSAbs) that bind to and activate the thyrotropin receptor (TSHR), leading to hyperthyroidism.[1][2] A significant complication of Graves' disease is Graves' ophthalmopathy (GO) or thyroid eye disease (TED), an autoimmune condition affecting the orbital tissues.[3] Therapeutic strategies aim to either inhibit the TSHR directly or modulate the underlying autoimmune response. This guide compares a small molecule approach (this compound) with several monoclonal antibody therapies that have been investigated for Graves' disease and its complications.

Mechanism of Action

The therapeutic agents discussed here employ distinct mechanisms to counteract the pathophysiology of Graves' disease.

This compound is a small-molecule allosteric inverse agonist of the TSHR.[4][5] It does not compete with TSH or TSAbs for the binding site on the receptor's ectodomain. Instead, it binds to the transmembrane domain of the TSHR, inhibiting both basal and stimulated cAMP production. This effectively antagonizes the action of stimulating autoantibodies.

Monoclonal antibodies target various components of the immune system or cell surface receptors implicated in Graves' disease.

  • Teprotumumab is a fully human monoclonal antibody that targets the insulin-like growth factor-1 receptor (IGF-1R). IGF-1R is overexpressed in the orbital fibroblasts of patients with TED and is believed to play a crucial role in the inflammation and tissue remodeling seen in the disease. By blocking IGF-1R, teprotumumab disrupts downstream signaling pathways, reducing inflammation and proptosis.

  • Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen on the surface of B-lymphocytes. This leads to the depletion of B-cells, which are the precursors to the plasma cells that produce TSAbs. By reducing the B-cell population, rituximab aims to decrease the production of pathogenic autoantibodies.

  • K1-70 is a human monoclonal antibody that acts as a direct antagonist of the TSHR. Unlike TSAbs that stimulate the receptor, K1-70 binds to the TSHR and blocks its activation, thereby preventing the downstream signaling that leads to hyperthyroidism.

The distinct mechanisms are visualized in the signaling pathway diagram below.

cluster_Bcell B-Cell cluster_Thyroid Thyroid Follicular Cell cluster_Orbital Orbital Fibroblast Bcell B-Cell PlasmaCell Plasma Cell Bcell->PlasmaCell Differentiation TSAb TSAb PlasmaCell->TSAb Production TSHR TSHR AC Adenylyl Cyclase TSHR->AC cAMP cAMP AC->cAMP Hormone Thyroid Hormone Production cAMP->Hormone IGF1R IGF-1R Inflammation Inflammation & Tissue Remodeling IGF1R->Inflammation TSAb->TSHR Activates Rituximab Rituximab Rituximab->Bcell Depletes K170 K1-70 K170->TSHR Blocks This compound This compound This compound->TSHR Inhibits (Allosteric) Teprotumumab Teprotumumab Teprotumumab->IGF1R Blocks start Start cell_culture Culture TSHR-expressing cells start->cell_culture pre_incubation Pre-incubate with this compound cell_culture->pre_incubation stimulation Stimulate with TSH or GD patient serum pre_incubation->stimulation cAMP_measurement Measure intracellular cAMP levels stimulation->cAMP_measurement data_analysis Analyze concentration-response data cAMP_measurement->data_analysis end End data_analysis->end cluster_manifestations Clinical Manifestations cluster_therapies Therapeutic Interventions GD Graves' Disease (Autoimmune) Hyperthyroidism Hyperthyroidism (TSHR Activation) GD->Hyperthyroidism GO Graves' Ophthalmopathy (Orbital Inflammation) GD->GO NCGC This compound NCGC->Hyperthyroidism Inhibits K170 K1-70 K170->Hyperthyroidism Blocks Rituximab Rituximab Rituximab->GD Modulates Teprotumumab Teprotumumab Teprotumumab->GO Inhibits

References

Navigating TSH Receptor Modulation: A Comparative Analysis of NCGC00229600 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small-molecule modulators and the Thyrotropin Receptor (TSHR) is paramount. This guide provides a detailed comparison of NCGC00229600, a notable TSHR inverse agonist, with other alternatives, focusing on their effects on different TSHR isoforms and supported by experimental data.

The thyroid-stimulating hormone receptor (TSHR) is a G-protein coupled receptor (GPCR) that plays a central role in thyroid gland function and is a key autoantigen in Graves' disease. The development of small-molecule modulators targeting the TSHR offers promising therapeutic avenues. Among these, this compound has emerged as a potent allosteric inverse agonist. This guide will delve into the specifics of its action, compare it with other modulators, and discuss the implications for the different TSHR isoforms.

Quantitative Comparison of TSHR Modulators

The following table summarizes the quantitative data for this compound and a comparable allosteric antagonist, Org 274179-0. This data is crucial for evaluating the potency and efficacy of these compounds.

CompoundTypeTargetAssayKey ParameterValueReference
This compound Allosteric Inverse AgonistHuman TSH ReceptorcAMP Production Assay% Inhibition of TSH-stimulated cAMP~50% at 10 µM[1][2]
This compound Allosteric Inverse AgonistHuman TSH ReceptorcAMP Production AssayIC502.0 µM[3]
Org 274179-0 Allosteric AntagonistRat TSH Receptor (in FRTL-5 cells)cAMP Formation AssayIC50 (vs. bTSH)5 nM[4]
Org 274179-0 Allosteric AntagonistRat TSH Receptor (in FRTL-5 cells)cAMP Formation AssayIC50 (vs. M22 antibody)2 nM[4]
Org 274179-0 Allosteric AntagonistHuman TSH Receptor (in CHO cells)Basal cAMP SynthesisIC5022 nM

Effect on TSH Receptor Isoforms: A Critical Distinction

The human TSHR gene can undergo alternative splicing, leading to the expression of different isoforms. The full-length, functional receptor consists of a large extracellular domain, a seven-transmembrane domain, and an intracellular tail. However, several splice variants have been identified that are truncated and lack the transmembrane domain. These are thought to encode soluble TSHR variants.

This compound is an allosteric modulator, meaning it binds to a site on the receptor distinct from the orthosteric site where TSH binds. Specifically, it has been shown to bind within the transmembrane domain of the TSHR. This mechanism of action has a significant implication for its effect on different TSHR isoforms:

  • Full-Length TSHR: this compound effectively inhibits the signaling of the full-length, membrane-bound TSHR by stabilizing it in an inactive conformation.

  • Truncated/Soluble TSHR Isoforms: As these isoforms lack the transmembrane domain, they do not possess the binding site for this compound. Therefore, it is highly probable that This compound has no direct effect on these truncated, soluble TSHR isoforms.

This is a critical consideration for researchers studying the roles of different TSHR isoforms in health and disease.

Signaling Pathways of the TSH Receptor

The TSHR primarily signals through the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, it can also couple to the Gq/11 alpha subunit (Gαq/11), which activates the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

TSHR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TSH TSH TSHR TSH Receptor TSH->TSHR Binds G_alpha_s Gαs TSHR->G_alpha_s Activates G_alpha_q Gαq/11 TSHR->G_alpha_q Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_alpha_s->AC Activates G_alpha_q->PLC Activates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Events IP3->Cellular_Response Ca2+ release PKC Protein Kinase C DAG->PKC Activates PKC->Cellular_Response Phosphorylation Events experimental_workflow start Start plate_cells Plate HEK-EM293 cells (stably expressing hTSHR) start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight pre_incubate Pre-incubate with This compound or vehicle incubate_overnight->pre_incubate stimulate Stimulate with TSH or Graves' disease serum pre_incubate->stimulate lyse_cells Lyse cells stimulate->lyse_cells measure_cAMP Measure intracellular cAMP (e.g., HTRF assay) lyse_cells->measure_cAMP analyze_data Analyze data and calculate IC50 measure_cAMP->analyze_data end End analyze_data->end

References

In Vivo Therapeutic Potential of TSHR Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of various agents targeting the thyrotropin receptor (TSHR), with a focus on the in vivo validation of their efficacy. While the small molecule NCGC00229600 has shown promise in in vitro studies, a lack of available in vivo data necessitates a comparison with other TSHR antagonists that have undergone preclinical evaluation in animal models of Graves' disease. This guide summarizes the available in vivo data for these alternative agents, providing a benchmark for the potential future development of this compound.

Introduction to this compound

This compound is a small molecule, allosteric inverse agonist of the thyrotropin receptor (TSHR).[1] In vitro studies have demonstrated its ability to inhibit TSH- and thyroid-stimulating antibody (TSAb)-mediated signaling, making it a potential therapeutic candidate for Graves' disease.[2] Specifically, this compound has been shown to reduce cAMP production in cells expressing TSHR and to decrease the expression of thyroperoxidase mRNA in primary human thyrocytes treated with Graves' disease patient sera.[2]

Comparative In Vivo Validation of TSHR Antagonists

Due to the absence of published in vivo studies for this compound, this guide focuses on the in vivo validation of other TSHR-targeting therapeutics. These include the small molecule ANTAG3 (a close analog of this compound), the orally available small molecule SP-1351, and the monoclonal antibody K1-70. Additionally, we include data on Teprotumumab, an IGF-1R inhibitor, due to the established crosstalk between the IGF-1R and TSHR signaling pathways in Graves' orbitopathy.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of various TSHR antagonists.

Table 1: In Vivo Efficacy of Small Molecule TSHR Antagonists

CompoundAnimal ModelDisease InductionTreatment RegimenKey FindingsReference
ANTAG3 (NCGC00242364) Female BALB/c miceTRH continuous infusion2 mg/day via osmotic pump for 3 days44% decrease in serum free T4; 75% and 83% decrease in TPO and NIS mRNA respectively.[3][4]
Female BALB/c miceSingle M22 antibody injection2 mg/day via osmotic pump for 3 days38% decrease in serum free T4; 73% and 40% decrease in TPO and NIS mRNA respectively.
SP-1351 Murine modelChronic administration of activating autoantibodiesOral administration for 10 daysRapid reduction in plasma T4 levels; reduced overall thyroid size and improved histology.

Table 2: In Vivo Efficacy of Antibody-Based TSHR Antagonists

CompoundAnimal ModelDisease InductionTreatment RegimenKey FindingsReference
K1-70 RatsEndogenous TSHSingle intramuscular injection (10-200 µg)Dose-dependent decrease in total and free T4.
RatsM22 antibody injection (4 µg)Single intramuscular injection (200 µg)Complete inhibition of M22-stimulated increase in T4.
Teprotumumab Human (Clinical Trial)Active Thyroid Eye DiseaseIntravenous infusion (10 or 20 mg/kg) every 3 weeks for 21 weeksSignificant reduction in proptosis and Clinical Activity Score.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Graves' Disease Animal Model Induction

A common method for inducing a Graves' disease-like state of hyperthyroidism in rodents is through the administration of the stimulating human monoclonal TSHR antibody, M22.

  • Protocol: Female BALB/c mice or rats are administered a single or chronic dose of M22 antibody. The dosage and administration route can vary, with studies reporting single intraperitoneal injections of 0.5 µg in mice or 4 µg intramuscularly in rats. Chronic models may involve repeated administrations over several weeks to establish sustained hyperthyroidism.

Another method to stimulate thyroid function involves the continuous administration of Thyrotropin-Releasing Hormone (TRH) to elevate endogenous TSH levels.

  • Protocol: TRH is administered to mice, typically via a subcutaneously implanted osmotic pump, to ensure continuous delivery over a period of several days.

Treatment Administration
  • ANTAG3 (NCGC00242364): Administered to mice via a subcutaneously implanted osmotic pump, delivering a continuous dose of 2 mg/day for 3 days.

  • SP-1351: Administered orally to mice. In an acute model, a single oral dose was given, with plasma T4 levels measured at 3, 6, and 24 hours post-administration. In a chronic model, the compound was administered orally for 10 consecutive days.

  • K1-70: Administered to rats as a single intramuscular injection. Doses ranging from 10 µg to 200 µg have been tested. For toxicology studies, weekly intravenous or intramuscular administrations were performed over 29 days in rats and cynomolgus monkeys.

  • Teprotumumab: In human clinical trials, Teprotumumab is administered via intravenous infusion. The dosing regimen typically consists of an initial dose of 10 mg/kg, followed by 20 mg/kg for subsequent infusions, administered every 3 weeks for a total of 8 infusions.

Endpoint Analysis
  • Serum Thyroid Hormone Levels: Blood samples are collected at specified time points, and serum levels of total and free thyroxine (T4) and triiodothyronine (T3) are measured using enzyme-linked immunosorbent assays (ELISA) or other immunoassays.

  • Thyroid Gene Expression: Thyroid glands are harvested, and total RNA is extracted. The mRNA levels of key thyroid-specific genes, such as thyroperoxidase (TPO) and the sodium-iodide symporter (NIS), are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

  • Histological Analysis: Thyroid glands are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess morphological changes, such as follicular cell size, colloid content, and immune cell infiltration.

Visualizations

TSHR Signaling Pathway and Antagonist Intervention

TSHR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TSH TSH / TSAb TSHR TSHR TSH->TSHR Binds G_protein G Protein (Gs) TSHR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Thyroid_Function Thyroid Hormone Synthesis & Secretion CREB->Thyroid_Function Promotes Gene Transcription for This compound This compound (Allosteric Inverse Agonist) This compound->TSHR Inhibits

Caption: TSHR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Validation of a TSHR Antagonist

InVivo_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Induction_Method Induce Hyperthyroidism (e.g., M22 antibody injection) Animal_Model->Induction_Method Treatment_Group Administer TSHR Antagonist (e.g., Oral SP-1351) Induction_Method->Treatment_Group Control_Group Administer Vehicle Control Induction_Method->Control_Group Blood_Collection Collect Blood Samples Treatment_Group->Blood_Collection Tissue_Harvest Harvest Thyroid Glands Treatment_Group->Tissue_Harvest Control_Group->Blood_Collection Control_Group->Tissue_Harvest Hormone_Assay Measure Serum T4/T3 Blood_Collection->Hormone_Assay Gene_Expression Analyze TPO/NIS mRNA Tissue_Harvest->Gene_Expression Histology Perform Histological Examination Tissue_Harvest->Histology

Caption: General experimental workflow for in vivo validation of TSHR antagonists.

Conclusion

While this compound has demonstrated promising in vitro activity as a TSHR antagonist, its therapeutic potential can only be fully realized through rigorous in vivo validation. The data presented in this guide for alternative TSHR-targeting agents provide a valuable framework for designing and evaluating future preclinical studies of this compound. The successful in vivo efficacy of small molecules like ANTAG3 and SP-1351, as well as antibody-based therapies, underscores the viability of TSHR as a therapeutic target for Graves' disease. Future research should focus on advancing this compound into well-designed animal models to assess its in vivo efficacy, pharmacokinetics, and safety profile, ultimately paving the way for potential clinical development.

References

A Comparative Analysis of NCGC00229600 and NCGC00161856 in Thyroid-Stimulating Hormone Receptor Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for thyroid disorders, particularly Graves' disease, the inhibition of the thyroid-stimulating hormone receptor (TSHR) presents a key strategy. Two small-molecule allosteric inverse agonists, NCGC00161856 and its analog NCGC00229600, have emerged as significant compounds in this area of research. This guide provides an objective comparison of their performance in TSHR inhibition studies, supported by experimental data and detailed protocols.

Overview of the Compounds

NCGC00161856 was identified as the first small-molecule inverse agonist for the TSHR. It competitively inhibits TSH-mediated signaling.[1] Building upon this discovery, this compound was developed as an analog with the aim of creating a more effective TSHR antagonist.[2][3] Both compounds act as allosteric inverse agonists, meaning they bind to a site on the receptor different from the TSH binding site and reduce the receptor's basal activity in the absence of an agonist.[2][4]

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and NCGC00161856 has been evaluated by measuring their ability to inhibit both basal (agonist-independent) and TSH-stimulated cyclic AMP (cAMP) production, a key downstream signaling molecule of TSHR activation.

While direct side-by-side comparisons in a single study are limited, data from key publications allow for an evaluation of their relative potency. It is important to note that variations in experimental conditions can influence IC50 values.

CompoundTarget ActivityCell LineIC50 ValueReference
NCGC00161856 Basal cAMP ProductionHEK-EM 293 cells stably expressing TSHRs3.0 µMEndocrinology, 2010
TSH-stimulated cAMP ProductionHEK-EM 293 cells stably expressing TSHRs0.78 µMEndocrinology, 2010
This compound Basal and TSH-stimulated cAMP productionHEK-EM293 cells stably overexpressing human TSHRsNot explicitly defined with an IC50 value, but shown to inhibit basal and TSH-stimulated cAMP production. It inhibited cAMP production stimulated by Graves' disease sera by 39 ± 2.6%.J Clin Endocrinol Metab, 2011
TSHR-mediated up-regulation of thyroperoxidase mRNAPrimary cultures of human thyrocytesInhibited by 65 ± 2.0%J Clin Endocrinol Metab, 2011

Note: The available literature describes this compound as a "better" inverse agonist, however, a direct IC50 comparison from the same study is not available. The provided data for this compound demonstrates its efficacy in inhibiting TSHR signaling in different experimental systems.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and NCGC00161856.

TSHR Inhibition Assay (cAMP Measurement)

This protocol is a synthesis of the methods described in the primary literature for both compounds.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK-EM293) cells stably overexpressing the human TSHR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 50,000 cells per well and cultured for 24 hours.

2. Compound Treatment:

  • The culture medium is removed, and cells are washed with Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES (pH 7.4).

  • For basal activity measurement, cells are incubated with varying concentrations of the test compound (this compound or NCGC00161856) in HBSS/HEPES containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) for 1 hour at 37°C.

  • For TSH-stimulated activity, cells are pre-incubated with the test compound for 20 minutes in HBSS/HEPES. Subsequently, bovine TSH is added to a final concentration that elicits a submaximal response, along with 1 mM IBMX, and incubated for an additional 40 minutes at 37°C.

3. cAMP Measurement:

  • Following incubation, the medium is aspirated, and the cells are lysed.

  • The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., a competitive immunoassay with chemiluminescent or fluorescent detection) according to the manufacturer's instructions.

4. Data Analysis:

  • The concentration-response curves are generated, and the half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis.

Primary Human Thyrocyte Culture and mRNA Expression Analysis

1. Thyrocyte Isolation and Culture:

  • Human thyroid tissue is obtained from surgical specimens.

  • The tissue is minced and digested with collagenase to isolate thyrocytes.

  • The isolated cells are cultured in DMEM/F12 medium supplemented with 5% FBS and other growth factors.

2. Treatment and RNA Extraction:

  • Primary thyrocytes are treated with this compound or NCGC00161856 for a specified period (e.g., 48 hours).

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

3. Gene Expression Analysis:

  • The expression levels of thyroid-specific genes, such as thyroperoxidase (TPO), are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

  • Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated.

TSHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TSH TSH / Stimulating Autoantibodies TSHR TSHR TSH->TSHR Binds G_protein G Protein (Gs) TSHR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Thyroid Gene Expression (e.g., TPO, Tg) CREB->Gene_Expression Promotes Inhibitor This compound / NCGC00161856 Inhibitor->TSHR Allosterically Inhibits

TSHR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture Culture HEK-EM293 cells stably expressing TSHR plating Seed cells into 96-well plates cell_culture->plating pre_incubation Pre-incubate with This compound or NCGC00161856 plating->pre_incubation stimulation Stimulate with TSH (for stimulated activity assay) pre_incubation->stimulation lysis Cell Lysis pre_incubation->lysis For basal activity stimulation->lysis After incubation cAMP_assay Measure intracellular cAMP lysis->cAMP_assay analysis Data analysis and IC50 determination cAMP_assay->analysis

Workflow for TSHR Inhibition Assay.

Conclusion

References

Safety Operating Guide

Safe Disposal and Handling of NCGC00229600: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management of chemical compounds is paramount for ensuring laboratory safety and experimental integrity. This document provides essential procedural guidance for the safe disposal of NCGC00229600, a potent and selective allosteric inverse agonist of the Thyrotropin Receptor (TSHR), and outlines key experimental considerations.

This guide is intended to supplement, not replace, your institution's established safety protocols and the information provided in the official Safety Data Sheet (SDS). Always consult your organization's Environmental Health and Safety (EHS) department for specific disposal requirements.

Immediate Safety and Disposal Plan

The primary route for the disposal of this compound, like most laboratory chemicals, is through a licensed hazardous waste disposal service. It is crucial to prevent this compound from entering the environment.

Step-by-Step Disposal Procedure
  • Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS provided by the manufacturer for this compound. This document contains critical information on hazards, handling, storage, and emergency procedures.

  • Segregate Waste: Designate a specific, clearly labeled, and sealed container for this compound waste. This includes unused solid compound, solutions, and any contaminated materials such as pipette tips, gloves, and empty vials.

  • Container Labeling: The waste container must be labeled in accordance with local and national regulations. Typically, this includes the chemical name ("this compound"), the CAS number (1338824-20-6), relevant hazard symbols, and the accumulation start date.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible waste mixing can lead to dangerous chemical reactions.

  • Arrange for Pickup: Contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup for the full waste container.

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), as recommended by your laboratory's standard operating procedures. Dispose of the cleaning materials as hazardous waste.

Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

ParameterRecommendationSource
Storage Temperature Store the solid compound at -20°C. A stock solution in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Ventilation Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.
Solubility This compound is soluble in DMSO. For in vivo studies, it can be prepared as a suspension in a vehicle such as 10% DMSO and 90% (20% SBE-β-CD in Saline) or as a clear solution in 10% DMSO and 90% Corn Oil.[1]

Mechanism of Action: TSH Receptor Signaling

This compound acts as an inverse agonist at the Thyrotropin Receptor (TSHR), a G-protein coupled receptor (GPCR) crucial for thyroid gland function. Understanding its mechanism of action is key to designing and interpreting experiments.

The TSHR, upon binding its endogenous ligand TSH, primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is fundamental for thyroid hormone synthesis and secretion. As an inverse agonist, this compound not only blocks the action of TSH but also reduces the basal, or constitutive, activity of the receptor.

TSHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TSH TSH TSHR TSH Receptor TSH->TSHR Activates G_protein Gs Protein TSHR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Thyroid_Function Thyroid Hormone Synthesis & Secretion CREB->Thyroid_Function Promotes This compound This compound This compound->TSHR Inhibits (Inverse Agonist)

TSHR Signaling Pathway and Inhibition by this compound

Experimental Protocol: Cell-Based cAMP Assay

To quantify the inverse agonist activity of this compound, a common in vitro method is to measure its effect on intracellular cAMP levels in cells expressing the human TSHR.

Materials and Reagents
  • HEK293 cells stably expressing the human TSHR (HEK-TSHR)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Methodology
  • Cell Culture: Culture HEK-TSHR cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Seed the cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a serial dilution of the compound in HBSS with HEPES buffer.

  • Assay Procedure: a. Wash the cells with HBSS. b. Add HBSS containing 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to the cells and incubate for a short period. c. Add the serially diluted this compound to the wells. For antagonist testing, a TSHR agonist like bovine TSH can be added. d. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the basal or agonist-stimulated receptor activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture HEK-TSHR Cells Plate_Cells Plate Cells in Assay Plates Cell_Culture->Plate_Cells Wash_Cells Wash Cells with HBSS Plate_Cells->Wash_Cells Compound_Prep Prepare Serial Dilution of this compound Add_Compound Add this compound Compound_Prep->Add_Compound Add_IBMX Add IBMX Solution Wash_Cells->Add_IBMX Add_IBMX->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_cAMP Measure cAMP Levels Lyse_Cells->Measure_cAMP Data_Analysis Calculate IC50 Measure_cAMP->Data_Analysis

Workflow for a Cell-Based cAMP Assay

References

Personal protective equipment for handling NCGC00229600

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of NCGC00229600, a potent allosteric inverse agonist of the thyrotropin receptor (TSHR).

This document provides critical safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize risk and maintain a safe research environment.

Hazard Identification and Mitigation

While a comprehensive toxicological profile for this compound is not fully established, its classification as a bioactive small molecule necessitates careful handling. The primary hazards are associated with inhalation, skin contact, and ingestion. As an inverse agonist of the TSH receptor, it may have biological effects on the thyroid.

Key Precautionary Measures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where the compound is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent accidental exposure.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact and absorption.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.
Body Protection A fully buttoned laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator if not handled in a fume hood.Prevents inhalation of the compound, especially if in powdered form.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to preparation of solutions.

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations, which are typically at -20°C or -80°C.

  • Preparation for Use:

    • Bring the sealed container to room temperature before opening to prevent condensation.

    • Conduct all weighing and solution preparation within a chemical fume hood.

    • If the compound is in solid form, be cautious of creating dust.

  • Solution Preparation: this compound is often dissolved in dimethyl sulfoxide (DMSO). Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • Post-Handling: After use, securely seal the container and return it to the appropriate storage location. Decontaminate all work surfaces and equipment.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound and solutions containing the compound as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container for proper disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Don Appropriate PPE B Prepare Fume Hood and Workspace A->B C Retrieve this compound from Storage B->C Proceed when ready D Equilibrate to Room Temperature C->D E Weigh and Prepare Solution in Fume Hood D->E F Securely Store Remaining Compound E->F After experiment G Decontaminate Workspace and Equipment F->G H Dispose of Waste in Designated Containers G->H I Doff PPE and Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NCGC00229600
Reactant of Route 2
Reactant of Route 2
NCGC00229600

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.